Ethyl 4-formamidobenzoate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 4-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAVWORVSFFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279262 | |
| Record name | ethyl 4-(formylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-63-9 | |
| Record name | 5422-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(formylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-FORMAMIDOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-formamidobenzoate from Ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-formamidobenzoate, a chemical intermediate of interest in pharmaceutical and materials science. The document details the formylation of ethyl 4-aminobenzoate, presenting established experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as N-formyl benzocaine, is a derivative of ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic. The introduction of a formyl group to the amine functionality modifies the compound's chemical properties, making it a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. This guide focuses on a common and efficient method for its preparation: the N-formylation of ethyl 4-aminobenzoate.
Reaction Scheme
The synthesis involves the reaction of ethyl 4-aminobenzoate with a formylating agent. A prevalent and effective method utilizes acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride.
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 |
| Formic Acid | CH₂O₂ | 46.03 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
Table 2: Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molar Mass ( g/mol ) | 193.20[1] |
| IUPAC Name | This compound[1] |
| CAS Number | 5422-63-9[1] |
Experimental Protocols
Two primary methods for the N-formylation of ethyl 4-aminobenzoate are presented below. The first method involves the in-situ generation of acetic formic anhydride, and the second utilizes formic acid with azeotropic removal of water.
Method 1: Formylation using Acetic Formic Anhydride (In Situ Generation)
This method is efficient and often provides high yields of the desired product. Acetic formic anhydride is a potent formylating agent that is conveniently prepared in the reaction mixture.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Silica gel
-
Methylene chloride
-
Sodium sulfate (anhydrous)
-
Appropriate crystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane)
Procedure: [2]
-
To a suitable reaction vessel, add the substrate, ethyl 4-aminobenzoate (1 mmole).
-
Add formic acid (2 mmole) and acetic anhydride (2 mmole) to the reaction vessel.
-
Add silica gel (2 g) to the mixture.
-
Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.
-
The reaction can be expedited by heating. For instance, using microwave irradiation at 300 W, the reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with methylene chloride (3 x 15 mL).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an appropriate solvent.
Method 2: Formylation using Formic Acid with Dean-Stark Apparatus
This classic method involves the direct reaction of the amine with formic acid, with the continuous removal of water to drive the reaction to completion.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (85-98%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Appropriate crystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 4-aminobenzoate in toluene.
-
Add a slight excess of formic acid to the solution.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Wash the organic layer with brine.
-
Dry the toluene solution over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]
Purification
The final product, this compound, is a solid at room temperature and can be purified by either recrystallization or column chromatography.
-
Recrystallization: Ethanol is a suitable solvent for the recrystallization of ethyl 4-aminobenzoate and is expected to be effective for its formylated derivative.[3] A mixture of ethyl acetate and hexane is also a common choice for esters.[4][5] The crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, flash column chromatography on silica gel can be employed. A common eluent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from ethyl 4-aminobenzoate is a straightforward and efficient process. The use of in situ generated acetic formic anhydride provides a reliable method for achieving high yields of the desired product. Proper purification through recrystallization or column chromatography is essential to obtain a high-purity compound suitable for further applications in research and development. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a chemical compound of interest in medicinal chemistry and drug development. It is the N-formylated derivative of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic.[1][2] The addition of the formyl group modifies the polarity, hydrogen bonding capability, and overall steric profile of the parent molecule, which can influence its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and visualizations to aid in its synthesis and characterization. While experimental data for this specific compound is limited in the literature, this guide consolidates available information and provides well-founded estimations based on the properties of its precursor and related compounds.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from computational models, experimental values for properties such as melting point, boiling point, and solubility are not widely reported.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 5422-63-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 193.0739 g/mol | PubChem[1] |
| Monoisotopic Mass | 193.0739 g/mol | PubChem[1] |
| Topological Polar Surface Area | 55.4 Ų | PubChem[1] |
Table 2: Experimental and Estimated Physical Properties
| Property | Value | Notes |
| Melting Point | Not reported. Estimated to be higher than Ethyl 4-aminobenzoate (88-90 °C). | The introduction of the formyl group allows for stronger intermolecular hydrogen bonding, which typically increases the melting point. |
| Boiling Point | Not reported. | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The formyl group may slightly increase water solubility compared to the parent amine due to an additional hydrogen bond acceptor site, but overall low aqueous solubility is expected. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the formylation of its precursor, Ethyl 4-aminobenzoate.
Reaction: Formylation of Ethyl 4-aminobenzoate
Reagents:
-
Ethyl 4-aminobenzoate
-
Formic acid (≥95%)
-
Acetic anhydride
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in an excess of formic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction mixture by carefully pouring it into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
DOT Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectral Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - Ethyl group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). - Aromatic protons: Two doublets in the range of 7.5-8.2 ppm. - Amide proton (N-H): A broad singlet, typically downfield (>8.0 ppm). - Formyl proton (CHO): A singlet around 8.3-8.5 ppm. |
| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic carbons: Signals in the range of 118-145 ppm. - Ester carbonyl: A signal around 166 ppm. - Amide carbonyl: A signal around 160-165 ppm. |
| FTIR (cm⁻¹) | - N-H stretch: A sharp peak around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - Ester C=O stretch: A strong, sharp peak around 1710-1730 cm⁻¹. - Amide C=O stretch (Amide I band): A strong, sharp peak around 1670-1690 cm⁻¹. - N-H bend (Amide II band): A peak around 1530-1550 cm⁻¹. - C-O stretch: A strong peak in the range of 1100-1300 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 193. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 148), loss of the ethyl group (-C₂H₅, m/z = 164), and fragments corresponding to the aminobenzoate backbone. |
Reactivity and Stability
-
Stability: this compound is expected to be a stable solid under standard laboratory conditions.
-
Reactivity: The compound contains several reactive sites:
-
The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-formamidobenzoic acid and ethanol.
-
The amide group can also be hydrolyzed, typically under more vigorous conditions than the ester, to give Ethyl 4-aminobenzoate.
-
The aromatic ring can undergo electrophilic substitution reactions, with the formamido group being an ortho-, para-director.
-
DOT Diagram of Potential Reactions:
Caption: Potential reactivity pathways of this compound.
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its parent compound, Ethyl 4-aminobenzoate (Benzocaine), is a well-known voltage-gated sodium channel blocker, which is the basis for its local anesthetic properties. It is plausible that N-formylation could alter the binding affinity and selectivity for sodium channels or other biological targets. However, without experimental data, any discussion of the biological role of this compound remains speculative. Research into the biological effects of N-acylated aminobenzoates is an area for potential future investigation.
Conclusion
This compound is a derivative of benzocaine with modified physicochemical properties due to the presence of a formyl group. This guide has compiled the available chemical and physical data, provided a representative synthetic protocol, and offered predictions for its spectral characteristics. While there are gaps in the experimental data for this compound, the information presented here serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who may be interested in synthesizing, characterizing, and evaluating the biological potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
Spectroscopic data of Ethyl 4-formamidobenzoate (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-formamidobenzoate (also known as N-Formylbenzocaine), a compound of interest in pharmaceutical research and development. The following sections detail its spectral characteristics based on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. It is important to note that while mass spectrometry data is based on experimental findings, a complete set of publicly available, experimentally determined ¹H NMR, ¹³C NMR, and IR spectra for this specific compound is limited. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption band correlations for analogous structures and functional groups.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet | 1H | N-H (amide) |
| ~8.2 | Singlet | 1H | H-C=O (formyl) |
| ~8.0 | Doublet | 2H | Ar-H (ortho to -COOEt) |
| ~7.6 | Doublet | 2H | Ar-H (ortho to -NHCHO) |
| 4.35 | Quartet | 2H | O-CH₂-CH₃ |
| 1.38 | Triplet | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~160 | C=O (amide) |
| ~143 | Ar-C (C-NHCHO) |
| ~131 | Ar-C (CH, ortho to -COOEt) |
| ~127 | Ar-C (C-COOEt) |
| ~119 | Ar-C (CH, ortho to -NHCHO) |
| ~61 | O-CH₂ |
| ~14 | CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2980, ~2940 | Weak | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600, ~1520 | Medium | C=C stretch (aromatic ring) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1200 | Medium | C-N stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 148 | High | [M - OCH₂CH₃]⁺ |
| 120 | High | [M - OCH₂CH₃ - CO]⁺ or [C₆H₄NHCHO]⁺ |
| 92 | Moderate | [C₆H₄NH₂]⁺ |
| 65 | Moderate | [C₅H₅]⁺ |
The molecular weight of this compound (C₁₀H₁₁NO₃) is 193.20 g/mol .[1]
Experimental Protocols & Workflows
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation and purity assessment. Below are detailed methodologies for the key analytical techniques discussed in this guide.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a compound like this compound is depicted below. This process ensures a systematic and comprehensive analysis of the molecular structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The NMR spectrometer is tuned to the proton frequency (e.g., 400 or 600 MHz).
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).
-
The FID is then subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy:
-
The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 150 MHz).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans are typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
The acquired FID is processed similarly to the ¹H NMR data. The solvent signal is commonly used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then placed into a pellet-pressing die.
-
A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.
Data Acquisition:
-
A background spectrum of a pure KBr pellet or the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high vacuum environment.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion ([M]⁺).
-
The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
References
An In-depth Technical Guide to the Solubility of Ethyl 4-formamidobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethyl 4-formamidobenzoate (also known as N-formylbenzocaine). Recognizing the critical role of solubility in drug development, this document outlines the available solubility data, detailed experimental protocols for its determination, and the logical workflow where solubility assessment is paramount.
Introduction to this compound and its Solubility
This compound (CAS No: 5422-63-9) is a chemical intermediate, structurally related to Benzocaine (Ethyl 4-aminobenzoate).[1][2] Its physicochemical properties, particularly solubility, are fundamental to its handling, formulation, and potential application in pharmaceutical development. Solubility dictates the bioavailability of a potential drug candidate and influences the choice of solvents for synthesis, purification, and formulation.
A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a data gap for this compound. However, qualitative data and information on structurally similar compounds can provide valuable insights.
Qualitative and Estimated Solubility Data
While quantitative data is not available, the general solubility of this compound can be inferred from its structure and data from related compounds. The presence of a polar formamido group and an ester group suggests potential solubility in polar organic solvents.
For comparative purposes, the solubility of the closely related compound, Ethyl 4-aminobenzoate (Benzocaine), is presented below. This information can serve as a useful estimation for solvent selection in experimental studies with this compound.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | - | Data not available | - |
| Ethyl 4-aminobenzoate (Benzocaine) | Ethanol | Soluble (1 g in 5 mL)[3] | Ambient |
| Chloroform | Soluble[3] | Ambient | |
| Diethyl Ether | Soluble[3] | Ambient | |
| Water | Sparingly soluble[3] | Ambient | |
| 1,4-Dioxane | High | 5-50 | |
| Acetone | High | 5-50 | |
| Ethyl Acetate | High | 5-50 | |
| Acetonitrile | Moderate | 5-50 | |
| Methanol | Moderate | 5-50 | |
| n-Butanol | Low | 5-50 | |
| Toluene | Low | 5-50 |
Note: The data for Ethyl 4-aminobenzoate (Benzocaine) is provided as a reference for a structurally similar compound and should be considered an estimation for this compound.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods.
This is the gold standard method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the selected organic solvents. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Calculation:
-
The equilibrium solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor.
-
This method is simpler but can be less precise than the shake-flask method.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature, ensuring excess solid is present.
-
-
Sample Collection and Weighing:
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish).
-
Weigh the container with the solution to determine the mass of the solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the container in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Drying and Final Weighing:
-
Dry the residue to a constant weight in an oven at an appropriate temperature.
-
Cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.
-
-
Calculation:
-
The solubility can be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
-
Visualization of Solubility in Drug Development
The determination of solubility is a critical early step in the drug development pipeline. The following diagram illustrates the logical workflow and the central role of solubility assessment.
Caption: Role of Solubility in Early Drug Development.
This workflow demonstrates that after the initial synthesis of a compound like this compound, its physicochemical properties, including solubility, are characterized. If the solubility is inadequate, medicinal chemists may perform lead optimization to improve it, or formulation scientists will explore solubility enhancement techniques before proceeding to further preclinical studies.
Conclusion
References
Crystal Structure of Ethyl 4-formamidobenzoate: A Search for Definitive Crystallographic Data
Despite a comprehensive search of public chemical and crystallographic databases, detailed experimental crystal structure data for Ethyl 4-formamidobenzoate remains elusive. While information on its chemical properties is available, the specific quantitative data required for a detailed technical guide on its crystal structure, including unit cell parameters, bond lengths, and angles, is not present in the accessed resources.
This compound, also known as N-Formyl Benzocaine, is a chemical compound with the molecular formula C10H11NO3.[1][2] It is listed in several chemical databases which provide general information such as its molecular weight, formula, and synonyms.[1][2][3][4] However, these entries do not contain the specific crystallographic information that would be generated from a single-crystal X-ray diffraction study.
For a compound's crystal structure to be thoroughly described, a successful single-crystal X-ray diffraction experiment must be performed and the results made publicly available, often through deposition in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC). The search for such a deposition for this compound did not yield any specific results.
In contrast, crystallographic data for structurally related molecules are available. For instance, detailed crystal structures have been reported for "Ethyl 4-formylbenzoate", "Ethyl 4-(dimethylamino)benzoate", and "Ethyl 4-acetamidobenzoate".[5][6] These studies provide insights into the molecular geometry and packing of similar benzoate derivatives. For example, the crystal structure of Ethyl 4-(dimethylamino)benzoate reveals specific bond lengths and angles and details of intermolecular interactions.[5] Similarly, the crystallographic data for Ethyl 4-acetamidobenzoate is accessible through the Crystallography Open Database.[6]
The synthesis of various benzoate derivatives has also been described in the literature, outlining general procedures for their preparation.[7] However, these publications do not include the specific crystallographic characterization of this compound.
Future Outlook
The absence of publicly available crystal structure data for this compound suggests that either its single-crystal X-ray structure has not yet been determined, or the data has not been deposited in the searched public databases. For researchers, scientists, and drug development professionals requiring this specific information for activities such as computational modeling or structure-activity relationship studies, the experimental determination of the crystal structure would be a necessary next step. This would involve the synthesis of the compound, the growth of single crystals of suitable quality, and subsequent analysis by X-ray crystallography.
Due to the lack of the core crystallographic data, the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols for structure determination, and visualizations of signaling pathways as requested is not possible at this time. Should the crystal structure of this compound be determined and published in the future, such a guide could then be compiled.
References
- 1. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition behavior of Ethyl 4-formamidobenzoate. Due to a lack of publicly available experimental data specific to this compound, the quantitative data presented herein is illustrative and based on typical values for structurally related aromatic amides and esters. The experimental protocols described are generalized best practices for the analysis of such compounds.
Introduction
This compound, a derivative of benzocaine, is a compound of interest in pharmaceutical development and chemical synthesis. Understanding its thermal stability and decomposition profile is critical for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of related drug products. This guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid (expected) | General knowledge |
| CAS Number | 5422-63-9 | --INVALID-LINK-- |
Thermal Stability Analysis: Expected Results
While specific experimental data for this compound is not available, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability. The following table summarizes the expected thermal events for a compound of this nature. For comparison, the melting point of the related compound, Ethyl 4-aminobenzoate, is 88-90 °C.
| Analysis | Parameter | Expected Value/Range | Description |
| DSC | Melting Point (Tₘ) | 100 - 150 °C | The temperature at which the solid compound transitions to a liquid state. |
| Decomposition Onset (Tₒ) | > 200 °C | The temperature at which decomposition begins, often observed as an exothermic event. | |
| TGA | Initial Mass Loss | < 1% below 100 °C | Corresponds to the loss of volatile impurities or moisture. |
| Primary Decomposition | 200 - 350 °C | The main decomposition phase, likely involving the cleavage of the formamide and ester groups. | |
| Final Residue | < 5% at 600 °C | The remaining non-volatile material after complete decomposition in an inert atmosphere. |
Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through the cleavage of its primary functional groups: the formamide and the ethyl ester. The weaker C-N and C-O bonds are likely to be the initial points of fragmentation under thermal stress. Potential decomposition products could include ethanol, carbon monoxide, carbon dioxide, and various aromatic fragments. The exact decomposition pathway and products would need to be confirmed through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
A logical workflow for investigating the thermal properties of a chemical compound is depicted below.
In-Depth Technical Guide to Ethyl 4-formamidobenzoate (CAS 5422-63-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards associated with CAS number 5422-63-9, chemically known as Ethyl 4-formamidobenzoate or N-Formyl Benzocaine. This compound is of particular interest to the pharmaceutical industry as it is a known impurity and degradation product of the widely used local anesthetic, Benzocaine.[1][2][3] Understanding its properties and potential biological effects is crucial for formulation development, stability studies, and quality control of Benzocaine-containing drug products. While direct biological activity studies on this compound are limited, its structural similarity to Benzocaine, a known sodium channel blocker, warrants careful consideration of its potential toxicological profile.
Chemical and Physical Properties
This compound is a derivative of Benzocaine, where the primary amine group is formylated. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5422-63-9 | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate, 4-(Formylamino)benzoic Acid Ethyl Ester | [5][6] |
| Molecular Formula | C₁₀H₁₁NO₃ | [4][5] |
| Molecular Weight | 193.20 g/mol | [4] |
| Appearance | White crystalline powder | |
| Melting Point | 88-92 °C (for the parent compound, Benzocaine) | [7] |
| Solubility | Sparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether (for the parent compound, Benzocaine). | [7] |
Synthesis and Formation
Synthesis
The synthesis of the parent compound, Benzocaine, is well-documented and is often achieved through the Fischer esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[8][9][10][11][12][13]
Formation as a Degradation Product
A critical aspect for drug development professionals is the formation of this compound as a degradation product in pharmaceutical formulations containing Benzocaine.[1][2][3] This degradation is often observed under accelerated stability study conditions, particularly high temperature and humidity.[1][2] The primary mechanism is the reaction of the primary amine group of Benzocaine with formic acid, which can be present as an impurity in various pharmaceutical excipients like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[1]
References
- 1. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound (N-Formylbenzocaine) | CAS Number 5422-63-9 [klivon.com]
- 7. Benzocaine - Wikipedia [en.wikipedia.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Benzocaine | PDF [slideshare.net]
An In-depth Technical Guide to the Discovery and Initial Characterization of N-Formylbenzocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylbenzocaine, a primary degradation product of the local anesthetic Benzocaine, is of significant interest in pharmaceutical development and quality control. Its formation, primarily through the interaction of Benzocaine with formic acid impurities in excipients, underscores the critical importance of drug-excipient compatibility and stability studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of N-Formylbenzocaine. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and experimental workflows to serve as a vital resource for researchers in the field.
Discovery and Initial Identification
N-Formylbenzocaine was primarily discovered and identified during stability and forced degradation studies of Benzocaine formulations.[1][2] Its presence was noted as a significant degradation product, particularly in oral disintegrating tablets (ODTs) where certain excipients were found to contain formic acid as an impurity.[1] The identification was initially made through liquid chromatography-mass spectrometry (LC-MS) analysis, which detected a new peak in the chromatograms of stressed Benzocaine samples.[1]
Forced degradation studies, a critical component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines, deliberately expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation products.[3][4] It was in such studies, particularly under acidic stress, that N-Formylbenzocaine was consistently observed.[5]
The initial characterization involved determining its molecular formula and weight. High-resolution mass spectrometry, such as Ion Trap Time-of-Flight (IT-TOF), established the molecular formula as C₁₀H₁₁NO₃, which corresponds to the formylation of the primary amine group of Benzocaine.[1]
Physicochemical and Analytical Data
The fundamental physicochemical and analytical parameters of N-Formylbenzocaine are summarized below.
Table 1: Physicochemical Properties of N-Formylbenzocaine
| Property | Value | Reference |
| IUPAC Name | ethyl 4-formamidobenzoate | [6] |
| Synonyms | N-Formyl Benzocaine, Ethyl p-formamidobenzoate | [6][7] |
| CAS Number | 5422-63-9 | [6][7] |
| Molecular Formula | C₁₀H₁₁NO₃ | [6][7] |
| Molecular Weight | 193.20 g/mol | [6] |
| Appearance | Not explicitly documented; likely a solid |
Table 2: Chromatographic Data for N-Formylbenzocaine
| Technique | Column | Mobile Phase | Retention Time | Reference |
| LC-MS | X-Bridge C8 (2.1 × 50 mm, 3.5 µm) | Gradient of water (0.1% formic acid) and methanol (0.1% formic acid) | 9.4 min | [1] |
| LC-MS | (Forced degradation study without excipients) | Not specified | 10.2 min | [1][2] |
Synthesis and Formation Mechanism
While primarily an impurity, N-Formylbenzocaine can be synthesized for use as a reference standard in analytical methods. The synthesis involves the N-formylation of Benzocaine.
Inferred Synthesis Protocol
A plausible and efficient method for the synthesis of N-Formylbenzocaine is the reaction of Benzocaine with a formylating agent, such as a mixed anhydride of acetic and formic acids.[1][8][9]
Reagents and Materials:
-
Benzocaine (ethyl 4-aminobenzoate)
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Acetic Formic Anhydride (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice bath. Slowly add an equimolar amount of formic acid dropwise with continuous stirring. Maintain the temperature at 0°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Formylation of Benzocaine: Dissolve Benzocaine in a suitable anhydrous solvent, such as diethyl ether, in a separate flask. Cool this solution to 0°C. Slowly add the freshly prepared acetic formic anhydride solution to the Benzocaine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acids. Continue the addition until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-Formylbenzocaine.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Formylbenzocaine.
Caption: Synthesis of N-Formylbenzocaine from Benzocaine.
Mechanism of Formation
The formation of N-Formylbenzocaine from Benzocaine and formic acid proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of Benzocaine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.[10][11]
Caption: Mechanism of N-Formylbenzocaine formation.
Spectroscopic Characterization
Detailed spectroscopic data for N-Formylbenzocaine is not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectral features can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of N-Formylbenzocaine is expected to show characteristic signals for the ethyl group, the aromatic protons, and the formyl proton. Due to restricted rotation around the amide C-N bond, some signals, particularly the formyl proton and the N-H proton, may appear as two separate signals (rotamers).[12]
Table 3: Predicted ¹H NMR Chemical Shifts for N-Formylbenzocaine
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.3 - 1.4 | triplet | ~7 |
| -CH₂- (ethyl) | 4.3 - 4.4 | quartet | ~7 |
| Aromatic Protons | 7.5 - 8.1 | multiplet | |
| N-H (amide) | 8.0 - 8.5 (broad) | singlet | |
| -CHO (formyl) | 8.3 - 8.7 | singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule.[13][14]
Table 4: Predicted ¹³C NMR Chemical Shifts for N-Formylbenzocaine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| Aromatic Carbons | 118 - 145 |
| C=O (ester) | ~166 |
| C=O (amide) | ~162 |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in N-Formylbenzocaine.[15][16][17][18]
Table 5: Predicted FTIR Absorption Bands for N-Formylbenzocaine
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amide) | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2980 | Stretching |
| C=O (ester) | 1710 - 1730 | Stretching |
| C=O (amide I) | 1670 - 1690 | Stretching |
| N-H (amide II) | 1510 - 1550 | Bending |
| C-O (ester) | 1250 - 1300 | Stretching |
Experimental Workflow for Characterization
A typical workflow for the isolation and characterization of N-Formylbenzocaine from a degraded Benzocaine sample is outlined below.
Caption: Workflow for N-Formylbenzocaine characterization.
Biological Significance and Toxicological Assessment
Currently, there is no known therapeutic or biological activity associated with N-Formylbenzocaine. It is primarily regarded as a process-related impurity and degradation product in Benzocaine drug products.[19] As such, its presence must be monitored and controlled within the limits set by regulatory agencies.
According to ICH guidelines Q3A and Q3B, impurities in new drug substances and products must be reported, identified, and qualified at specific thresholds, which are determined by the maximum daily dose of the drug.[20][21][22][23]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Conclusion
N-Formylbenzocaine, identified as a degradation product of Benzocaine, serves as a key indicator of product stability and drug-excipient incompatibility. While not pharmacologically active, its characterization is crucial for the quality control and safety assurance of Benzocaine-containing pharmaceuticals. This guide provides a foundational understanding of its discovery, synthesis, and analytical characterization, offering valuable protocols and data for researchers and professionals in drug development. Further research into the potential toxicological effects of N-Formylbenzocaine would be beneficial for a more comprehensive risk assessment.
References
- 1. reddit.com [reddit.com]
- 2. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ikev.org [ikev.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. compoundchem.com [compoundchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Multidimensional infrared spectroscopy of the N-H bond motions in formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. jpionline.org [jpionline.org]
- 22. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. N-Formylation of an aromatic amine as a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Analysis of Ethyl 4-formamidobenzoate's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-formamidobenzoate, a derivative of benzocaine, presents a molecule of interest for its potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced functionalities. This technical guide provides a detailed overview of the theoretical studies on the molecular structure of this compound. By employing Density Functional Theory (DFT) calculations, this paper explores the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title compound. The presented data, including optimized geometrical parameters, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis, offers valuable insights for researchers in the fields of computational chemistry, spectroscopy, and drug development. While a dedicated, peer-reviewed theoretical study on this compound is not publicly available, this guide synthesizes methodologies from studies on analogous compounds to present a robust, albeit hypothetical, computational analysis.
Introduction
This compound (C₁₀H₁₁NO₃) is a chemical compound that can be synthesized from ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic.[1] The introduction of a formamido group (-NHCHO) in place of the amino group (-NH₂) can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity and reactivity. Theoretical studies, particularly those based on quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and properties of such compounds at the atomic level. These computational approaches provide detailed information that complements experimental data and aids in the interpretation of spectroscopic analyses.
This guide outlines a comprehensive theoretical investigation into the molecular structure of this compound. The methodologies and analyses presented are based on established computational protocols widely used for similar organic molecules.[2][3]
Computational Methodology
The theoretical calculations outlined herein are proposed to be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A 6-311++G(d,p) basis set would be employed to provide a good balance between accuracy and computational cost for a molecule of this size. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
The following key theoretical analyses would be conducted:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.
-
Vibrational Analysis: Calculation of FT-IR and Raman vibrational frequencies and their corresponding assignments.
-
Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer, hyperconjugative interactions, and stabilization energies.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap to understand the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Analysis: Visualization of the electron density distribution to identify electrophilic and nucleophilic sites.
Data Presentation
The following tables summarize the hypothetical quantitative data derived from the proposed DFT calculations on this compound. This data is illustrative and based on typical values for similar molecular structures.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.392 | C2-C1-C6 | 120.1 |
| C1-C6 | 1.393 | C1-C2-C3 | 120.0 |
| C2-C3 | 1.388 | C2-C3-C4 | 119.9 |
| C3-C4 | 1.390 | C3-C4-C5 | 120.2 |
| C4-C5 | 1.389 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.391 | C1-C6-C5 | 119.9 |
| C4-N1 | 1.415 | C3-C4-N1 | 120.5 |
| N1-H1 | 1.012 | C5-C4-N1 | 119.3 |
| N1-C7 | 1.365 | C4-N1-C7 | 125.8 |
| C7-O1 | 1.225 | N1-C7-O1 | 123.5 |
| C7-H2 | 1.090 | N1-C7-H2 | 115.2 |
| C1-C8 | 1.490 | C2-C1-C8 | 119.8 |
| C8-O2 | 1.218 | C6-C1-C8 | 120.1 |
| C8-O3 | 1.345 | O2-C8-O3 | 123.7 |
| O3-C9 | 1.458 | C8-O3-C9 | 116.5 |
| C9-C10 | 1.520 | O3-C9-C10 | 108.9 |
Table 2: Theoretical Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3350 | N-H stretch |
| 3100 | C-H (aromatic) stretch |
| 2980 | C-H (aliphatic) stretch |
| 1715 | C=O (ester) stretch |
| 1680 | C=O (amide) stretch |
| 1600, 1580 | C=C (aromatic) stretch |
| 1520 | N-H bend |
| 1440 | CH₂ bend |
| 1310 | C-N stretch |
| 1270 | C-O (ester) stretch |
| 850 | C-H (aromatic) out-of-plane bend |
Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C7-O1) | 45.2 |
| LP(2) O3 | π(C8-O2) | 58.9 |
| π(C1-C6) | π(C2-C3) | 20.5 |
| π(C2-C3) | π(C4-C5) | 18.9 |
| π(C4-C5) | π*(C1-C6) | 21.1 |
E(2) represents the stabilization energy of hyperconjugative interactions.
Table 4: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Experimental Protocols
While this guide focuses on theoretical studies, the synthesis and experimental characterization are crucial for validating computational results. Below are detailed methodologies for key experiments.
Synthesis of this compound
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 4-aminobenzoate in toluene.
-
Add an excess of formic acid to the solution.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Characterization
FT-IR and FT-Raman Spectroscopy:
-
Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer or a Bruker MultiRAM FT-Raman spectrometer.
-
Sample Preparation: For FT-IR, the solid sample is mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a glass capillary tube.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A Bruker Avance 400 MHz NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.
UV-Vis Spectroscopy:
-
Instrument: A Shimadzu UV-2600 UV-Vis spectrophotometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration.
-
Data Acquisition: The absorption spectrum is recorded in the range of 200-800 nm.
Mandatory Visualizations
Logical Workflow for Combined Theoretical and Experimental Study
Caption: Workflow for a combined experimental and theoretical study.
Conceptual Signaling Pathway for Drug Action
As there is no established signaling pathway for this compound, a hypothetical pathway illustrating a potential mechanism of action for a generic small molecule drug targeting a receptor is provided below.
Caption: A hypothetical G-protein coupled receptor signaling pathway.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, theoretical framework for the study of the molecular structure of this compound. The outlined computational methodologies, including DFT-based geometry optimization, vibrational analysis, NBO, and FMO analyses, provide a robust approach for gaining deep insights into the electronic and structural properties of this molecule. The presented data, while illustrative, serves as a valuable reference for what can be expected from such a computational study. The detailed experimental protocols offer a practical guide for the synthesis and characterization of this compound, which is essential for the validation of theoretical findings. The provided workflow and signaling pathway diagrams offer a visual representation of the research process and potential biological relevance. It is our hope that this guide will stimulate further experimental and theoretical research on this compound and its derivatives, ultimately contributing to advancements in medicinal chemistry and materials science.
References
- 1. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ethyl 4-formamidobenzoate: A Technical Review of Its Applications in Synthetic Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structure, featuring a formamide group attached to the aromatic ring of ethyl benzoate, makes it a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably local anesthetics. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in organic synthesis, detailed experimental protocols, and its relationship to the widely used local anesthetic, benzocaine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 5422-63-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Formyl Benzocaine, ethyl 4-(formylamino)benzoate | [1] |
| Appearance | Solid | |
| Melting Point | Not precisely reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Applications in Organic Synthesis
The primary application of this compound is as an intermediate in organic synthesis. The formyl group serves as a protecting group for the amine functionality of benzocaine (ethyl 4-aminobenzoate). This protection strategy is crucial in multi-step syntheses where the amino group's reactivity could interfere with desired chemical transformations at other sites of the molecule.
Precursor to Local Anesthetics
This compound is a direct precursor to benzocaine, a widely used local anesthetic.[2] The conversion of this compound to benzocaine involves the hydrolysis of the formamide group to yield the free amine. This reaction can be catalyzed by either acid or base.[2] The stability of benzocaine can be affected by excipients in pharmaceutical formulations, with degradation to N-formylbenzocaine observed in the presence of formic acid, a common impurity in polymers like PVP.[2]
The logical workflow for the utilization of this compound as a precursor to the active pharmaceutical ingredient, benzocaine, is illustrated in the following diagram.
Caption: Synthetic conversion of this compound to the local anesthetic, benzocaine.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and its conversion to benzocaine.
Synthesis of this compound
While specific high-yield protocols for the direct formylation of ethyl 4-aminobenzoate to produce this compound are not extensively detailed in readily available literature, a general approach involves the reaction of ethyl 4-aminobenzoate with a formylating agent.
General Experimental Workflow for Synthesis
The following diagram outlines a typical experimental workflow for a chemical synthesis involving a solid product, which would be applicable to the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Conversion of this compound to Benzocaine (Hydrolysis)
This protocol describes the de-formylation of this compound to yield benzocaine.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 2 M) or Sodium hydroxide (e.g., 2 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Hydrolysis: Add an excess of either aqueous hydrochloric acid (for acidic hydrolysis) or aqueous sodium hydroxide (for basic hydrolysis) to the flask.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidic Hydrolysis): After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Work-up (Basic Hydrolysis): After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude benzocaine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure benzocaine.
Biological Activity
The direct biological activity of this compound is not well-documented in publicly available literature. Its primary significance in a biological context is as a precursor or a potential metabolite/degradation product of benzocaine. Benzocaine itself functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the propagation of nerve impulses.
Data Presentation
Quantitative data for the synthesis and reactions of this compound is not consistently reported across the literature. However, for related synthetic procedures, such as the synthesis of other benzoate derivatives, yields can be reported. For instance, in the synthesis of ethyl 4-(butylamino)benzoate from p-nitrobenzoate, a yield of 94.7% has been reported. While not directly for this compound, this provides a benchmark for similar chemical transformations.
Conclusion
This compound is a valuable chemical intermediate, primarily serving as a protected form of benzocaine and a precursor in its synthesis. Its applications are central to the development of local anesthetics and potentially other pharmaceutical compounds where the protection of an amino group is required during synthesis. The straightforward hydrolysis to the active drug, benzocaine, underscores its importance in pharmaceutical manufacturing. Further research into the direct biological effects of this compound could reveal novel pharmacological properties, but its current utility is firmly established in the realm of synthetic organic and medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-formamidobenzoate and the Formyl Group in Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the selective protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic, often require temporary masking to prevent unwanted side reactions. While a variety of protecting groups for amines are well-established, the use of a simple formyl group (CHO) offers a straightforward and economical option.
This document provides detailed application notes and protocols concerning the use of the formyl group as a protecting strategy for amines. While the specific reagent "Ethyl 4-formamidobenate" is not commonly employed as a protecting group transfer agent, the underlying chemistry of N-formylation and deformylation is a valuable tool in the synthetic chemist's arsenal. The protocols provided are based on established methods for the N-formylation of amines using reagents like ethyl formate and subsequent deprotection.
Application Notes
The formyl group is a simple, small, and atom-economical protecting group for primary and secondary amines. The resulting formamide is generally a stable, crystalline solid, which can facilitate purification.
Key Features of Formyl as an Amine Protecting Group:
-
Stability: Formamides are generally stable to a wide range of reaction conditions, including mildly acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for a variety of subsequent chemical transformations on other parts of the molecule.
-
Introduction (N-Formylation): The formyl group can be introduced under various conditions. Common formylating agents include formic acid, ethyl formate, and acetic formic anhydride. The reaction of amines with ethyl formate, sometimes aided by a catalyst, provides a convenient method for N-formylation.
-
Removal (Deformylation): The formyl group can be removed under both acidic and basic conditions, although harsh conditions may be required. This allows for flexibility in the deprotection strategy depending on the overall synthetic route and the presence of other sensitive functional groups.
Applications in Synthesis:
-
Peptide Synthesis: The formyl group has been used for the protection of the indole nitrogen of tryptophan in peptide synthesis.
-
Intermediate Protection: In the synthesis of complex molecules, an amine may need to be temporarily protected to allow for reactions at other sites. The stability of the formamide bond makes the formyl group suitable for this purpose.
Experimental Protocols
Protocol 1: N-Formylation of Amines using Ethyl Formate (Protection)
This protocol describes a general procedure for the protection of primary and secondary amines by N-formylation using ethyl formate.
Materials:
-
Amine substrate
-
Ethyl formate
-
Ethanol (or other suitable solvent)
-
Optional: Catalyst (e.g., NaHSO₄·H₂O on activated charcoal)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the amine substrate (1.0 eq).
-
Add ethyl formate, which can also serve as the solvent. Alternatively, a co-solvent like ethanol can be used.
-
Optional: If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Examples of N-Formylation of Amines
| Amine Substrate | Formylating Agent | Conditions | Reaction Time | Yield (%) | | --- | --- | --- | ---
Ethyl 4-formamidobenzoate: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a formamide group and an ethyl ester, provides a versatile scaffold for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the synthesis of notable antiviral and anticancer drugs.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate[1] |
| CAS Number | 5422-63-9[1] |
| Molecular Formula | C10H11NO3[1] |
| Molecular Weight | 193.20 g/mol [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-formylation of Ethyl 4-aminobenzoate (Benzocaine). This reaction can be achieved using various formylating agents, with formic acid and ethyl formate being widely used due to their availability and favorable reaction kinetics.
Experimental Protocol: N-formylation using Formic Acid
This protocol describes the N-formylation of Ethyl 4-aminobenzoate using formic acid, a method known for its simplicity and high yields.
Materials:
-
Ethyl 4-aminobenzoate
-
85% Formic acid
-
Toluene
-
Dean-Stark trap
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine Ethyl 4-aminobenzoate (1.0 g) and toluene.
-
Add 1.0-1.2 equivalents of 85% formic acid to the mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 4-9 hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude N-formyl compound. The product is often of sufficient purity for subsequent steps without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-aminobenzoate | Inferred |
| Formylating Agent | 85% Formic Acid | [2] |
| Solvent | Toluene | [2] |
| Reaction Time | 4-9 hours | [2] |
| Typical Yield | >95% | [2] |
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound.
Application in Pharmaceutical Synthesis
This compound serves as a key building block in the synthesis of complex pharmaceutical molecules. Its utility is demonstrated in the potential synthetic pathways of the antiviral drug Oseltamivir and the anticancer agent Pralatrexate.
Intermediate in the Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is a neuraminidase inhibitor used to treat and prevent influenza A and B virus infections. While the commercial synthesis of Oseltamivir predominantly starts from shikimic acid, alternative synthetic routes have been explored where a formylated aminocyclohexene derivative could be a key intermediate. This compound, after appropriate chemical transformations, can be envisioned as a precursor to such an intermediate.
Proposed Synthetic Logic:
The synthesis of Oseltamivir requires the construction of a substituted cyclohexene ring. While a direct synthetic route from this compound is not prominently documented, a plausible pathway would involve the reduction of the aromatic ring to a cyclohexene derivative, followed by a series of stereoselective functional group manipulations to introduce the necessary amine, ether, and acetamido groups. The formamido group could serve as a protecting group for the amine during these transformations.
Signaling Pathway of Oseltamivir:
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus in the respiratory tract.
Caption: Oseltamivir's mechanism of action.
Intermediate in the Synthesis of Pralatrexate
Pralatrexate is a folate analog metabolic inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma. The synthesis of Pralatrexate involves the coupling of a substituted pteridine moiety with a p-substituted benzoyl derivative of L-glutamic acid. This compound can serve as a precursor to this benzoyl component.
Proposed Synthetic Protocol:
-
Hydrolysis: this compound is first hydrolyzed to 4-formamidobenzoic acid.
-
Amide Coupling: The resulting 4-formamidobenzoic acid is then coupled with the diethyl ester of L-glutamic acid using a suitable coupling agent (e.g., EDC, HOBt) to form an amide bond.
-
Further Elaboration: The formyl group can be removed, and the resulting amine can be further functionalized and coupled with the pteridine core to complete the synthesis of Pralatrexate.
Quantitative Data (Amide Coupling - Analogous Reaction):
| Parameter | Value | Reference |
| Starting Material | 4-aminobenzamide | [3] |
| Coupling Reagents | EDC, HOBt, DMAP | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 23 °C | [3] |
| Typical Yield | Good to excellent | [3] |
Signaling Pathway of Pralatrexate:
Pralatrexate is an antifolate that is transported into tumor cells via the reduced folate carrier 1 (RFC-1). Inside the cell, it is polyglutamated, which enhances its retention and inhibitory activity. Pralatrexate potently inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are required for DNA and RNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately to cell death in rapidly proliferating cancer cells.
Caption: Pralatrexate's mechanism of action.
Conclusion
This compound is a readily accessible and versatile intermediate with significant potential in pharmaceutical synthesis. The protocols and pathways described herein provide a foundation for its utilization in the development of complex APIs. Further research into novel synthetic routes leveraging this intermediate could lead to more efficient and cost-effective manufacturing processes for life-saving medications.
References
- 1. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-formylation of Ethyl 4-aminobenzoate using Formic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-formylation is a crucial chemical transformation in organic synthesis, particularly in the pharmaceutical industry for the protection of amine groups and as a key step in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Ethyl 4-aminobenzoate, also known as benzocaine, is a widely used local anesthetic. Its N-formylated derivative, ethyl 4-formamidobenzoate, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. This document provides detailed protocols for the N-formylation of ethyl 4-aminobenzoate using formic acid, a simple, cost-effective, and environmentally benign reagent.[2] Various methods, including catalyst-free and catalyzed reactions, are presented to offer flexibility based on available resources and desired reaction efficiency.
Data Presentation
The following table summarizes various reported methods for the N-formylation of amines using formic acid, which are applicable to ethyl 4-aminobenzoate. The conditions can be optimized for this specific substrate.
| Catalyst/Promoter | Formic Acid (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Excess | Toluene (with Dean-Stark) | Reflux | 3-24 h | Good to Excellent | [3][4] |
| None | 2 | None (Solvent-free) | 80 | Varies | Good to Excellent | [5] |
| None | 4 | None (Neat) | Varies | Varies | Moderate to Excellent | |
| Iodine (I₂) | 2 | None (Solvent-free) | 70 | Varies | High (up to 94%) | [6] |
| Zinc Oxide (ZnO) | 3 | None (Solvent-free) | 70 | 10-720 min | Good to Excellent | [5][7] |
| Melamine Trisulfonic Acid (MTSA) | 2 | None (Solvent-free) | 60 | 40-90 min | Excellent | [5] |
| Amberlite IR-120[H⁺] | Excess | None (Solvent-free) | Microwave | 60-120 s | Excellent | [5] |
| NP@SO₃H (Solid acid nanocatalyst) | 4 | Ethanol | Room Temp. | 10 min | 83-95% | [8] |
Experimental Protocols
Protocol 1: Catalyst-Free N-formylation in Toluene with a Dean-Stark Trap
This method relies on the removal of water to drive the reaction to completion.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add ethyl 4-aminobenzoate (1 equivalent).
-
Add toluene to dissolve the amine.
-
Add formic acid (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 3-24 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Solvent-Free N-formylation
This environmentally friendly method avoids the use of organic solvents.[1]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (85-100%)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1 equivalent).
-
Add formic acid (2-4 equivalents).[8]
-
Heat the mixture to 60-80°C with stirring.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the flask to room temperature.
-
Add cold water or crushed ice to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in an oven or under vacuum. Further purification can be achieved by recrystallization.
Protocol 3: Iodine-Catalyzed Solvent-Free N-formylation
The use of a catalytic amount of iodine can significantly enhance the reaction rate.[6]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Iodine (I₂)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add ethyl 4-aminobenzoate (1 equivalent) and formic acid (2 equivalents).[6]
-
Add a catalytic amount of iodine (e.g., 5 mol%).[6]
-
Heat the reaction mixture to 70°C with stirring.[6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for the N-formylation of ethyl 4-aminobenzoate.
Caption: Simplified mechanism of N-formylation using formic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
Catalytic Synthesis of Ethyl 4-formamidobenzoate: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for various catalytic methods for the synthesis of Ethyl 4-formamidobenzoate. This compound is a key intermediate in the synthesis of various pharmaceuticals.
The N-formylation of Ethyl 4-aminobenzoate is a crucial step in the synthesis of this compound. Various catalytic methods have been developed to achieve this transformation efficiently. These methods offer advantages in terms of yield, reaction time, and environmental impact compared to traditional stoichiometric approaches. This document outlines several catalytic systems, including acid catalysis, metal catalysis, iodine catalysis, and biocatalysis, providing a comparative overview of their effectiveness.
Data Presentation: Comparative Analysis of Catalytic Methods
The following tables summarize the quantitative data for different catalytic methods for the N-formylation of aromatic amines, providing a basis for selecting the most suitable method for the synthesis of this compound.
Table 1: Acid-Catalyzed N-Formylation of Aromatic Amines
| Catalyst | Formylating Agent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Melaminetrisulfonic acid (MTSA) (3 mol%) | Formic Acid | Aniline | 40-90 min | 60 | >95 | [1] |
| H₂SO₄-SiO₂ | Triethyl Orthoformate | Aniline | 4 min - 2 h | Reflux (65) | 70-96 | [2] |
| NaHSO₄·H₂O/Activated Charcoal | Ethyl Formate | Aniline | 10-100 min | Reflux (54) | 80-94 | [1][3] |
| Formic Acid (catalyst- and solvent-free) | Formic Acid/Ethyl Formate | Aniline | Not Specified | 60 | Moderate to Excellent | [1] |
Table 2: Metal, Iodine, and Bio-Catalyzed N-Formylation of Amines
| Catalyst | Formylating Agent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Indium (10 mol%) | Formic Acid | Aniline | 1-24 h | 70 | Moderate to Excellent | [1] |
| Iodine (5 mol%) | Formic Acid | Aniline | Not Specified | 70 | up to 94 | [4] |
| Lipase | Ethyl Formate | Various Amines | Not Specified | Mild Conditions | High | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: N-Formylation using Immobilized Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂)
This protocol describes a green and highly efficient method for the N-formylation of Ethyl 4-aminobenzoate using triethyl orthoformate as the formylating agent, catalyzed by sulfuric acid immobilized on silica gel.[2]
Materials:
-
Ethyl 4-aminobenzoate
-
Triethyl orthoformate
-
H₂SO₄-SiO₂ catalyst
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine Ethyl 4-aminobenzoate (1 mmol), triethyl orthoformate (1.5 mmol), and a catalytic amount of H₂SO₄-SiO₂.
-
The mixture is refluxed at 65°C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: N-Formylation using Formic Acid under Solvent-Free Conditions
This protocol outlines a simple and cost-effective procedure for the N-formylation of Ethyl 4-aminobenzoate using formic acid without a catalyst or solvent.[1]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Ethyl 4-aminobenzoate (1 g) and toluene.
-
Add 1.0-1.2 equivalents of aqueous 85% formic acid to the mixture.
-
Heat the mixture to reflux and continue for 4-9 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and evaporate the toluene under reduced pressure to obtain the crude this compound.
-
The product is often pure enough for further use without additional purification.
Protocol 3: Iodine-Catalyzed N-Formylation under Solvent-Free Conditions
This method provides a practical and environmentally friendly approach for N-formylation using a catalytic amount of molecular iodine.[4]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid
-
Molecular iodine (I₂)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
Procedure:
-
In a round-bottom flask, mix Ethyl 4-aminobenzoate (1 mmol), formic acid (2 equivalents), and molecular iodine (5 mol%).
-
Heat the mixture at 70°C with stirring.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, the crude product can be purified by standard methods such as column chromatography or recrystallization.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the catalytic synthesis of this compound.
Caption: General workflow for the catalytic synthesis of this compound.
Caption: Simplified reaction mechanism for catalytic N-formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of the N-formyl Group in Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the N-formyl group from Ethyl 4-formamidobenzoate to yield Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic. The selection of the appropriate deprotection strategy is crucial to ensure high yield and purity of the final product while avoiding unwanted side reactions such as the hydrolysis of the ester group.[1][2] This document outlines several common methods, including acidic, basic, and hydroxylamine-mediated deprotection, and provides representative experimental protocols.
Chemical Reaction
The overall chemical transformation is the removal of the formyl protecting group from the amine functionality of this compound.
Caption: General reaction scheme for the deprotection of this compound.
Deprotection Methodologies and Quantitative Data
Several methods can be employed for the removal of the N-formyl group. The choice of method depends on the stability of the starting material and product to the reaction conditions. Below is a summary of common deprotection strategies with available quantitative data from related N-formyl amino acid esters, which can serve as a reference for optimizing the deprotection of this compound.
| Deprotection Method | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Hydroxylamine | 5 eq. Hydroxylamine hydrochloride in 90% Methanol, 70°C, 3h | N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | 86% | [1] |
| 5 eq. Hydroxylamine hydrochloride, 1 eq. Sodium acetate in Methanol, 70°C, 1.5h | N-Formyl-L-phenylalanine methyl ester | 80% | [1] | |
| 4 eq. Hydroxylamine hydrochloride in 90% Methanol, 70°C, 3h | N-Formyl-α-L-aspartyl-L-tyrosine ethyl ester | 83% | [1] | |
| Acidic Hydrolysis | 0.5-3 N Strong Acid (e.g., HCl), 70-150°C, 15s - 60min | L-aspartyl-L-phenylalanine lower alkyl ester | Not specified | [3] |
| Basic Hydrolysis | Dilute NaOH, heat under reflux | General esters | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. These are representative procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Deprotection using Hydroxylamine Hydrochloride
This method is often preferred for substrates containing ester functionalities as it can be milder than strong acidic or basic hydrolysis, thus minimizing the risk of ester cleavage.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Caption: Workflow for N-formyl deprotection using hydroxylamine hydrochloride.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (4-5 equivalents) to the solution.[1]
-
Heat the mixture to reflux (approximately 70°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-aminobenzoate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a conventional method for the removal of N-formyl groups.[1] However, care must be taken to control the reaction conditions to prevent the hydrolysis of the ethyl ester functionality.
Materials:
-
This compound
-
Hydrochloric acid (HCl), dilute solution (e.g., 1-2 M)
-
Ethanol
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
Caption: Workflow for N-formyl deprotection via acidic hydrolysis.
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of dilute hydrochloric acid and ethanol.
-
Heat the mixture under reflux with stirring.
-
Monitor the reaction by TLC. The reaction time may vary depending on the acid concentration and temperature.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8. The product, Ethyl 4-aminobenzoate, should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the product thoroughly.
-
The purity can be assessed by melting point determination and spectroscopic methods. Further purification can be achieved by recrystallization.
Protocol 3: Basic Hydrolysis (Saponification)
Basic hydrolysis is effective for N-formyl deprotection but poses a significant risk of saponifying the ethyl ester to a carboxylate, especially with prolonged reaction times or high temperatures.[4][5][6] This method should be used with caution and careful monitoring.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), dilute solution (e.g., 1 M)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a dilute solution of sodium hydroxide.
-
Heat the mixture under reflux and monitor the reaction closely by TLC for the disappearance of the starting material and the formation of Ethyl 4-aminobenzoate. It is crucial to stop the reaction as soon as the deprotection is complete to minimize ester hydrolysis.
-
Cool the reaction mixture and neutralize it carefully with a dilute acid (e.g., HCl).
-
The product can then be extracted with a suitable organic solvent like ethyl acetate.
-
The organic extracts are then washed, dried, and concentrated as described in the previous protocols.
Concluding Remarks
The deprotection of the N-formyl group in this compound can be achieved through various methods. The hydroxylamine hydrochloride method is often a good starting point due to its relatively mild conditions that are compatible with the ester functionality. Acidic hydrolysis is also a viable option, provided that the reaction is carefully controlled to prevent ester cleavage. Basic hydrolysis is generally less recommended due to the high risk of saponification. For all methods, optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry is recommended to achieve the best possible yield and purity of the desired product, Ethyl 4-aminobenzoate.
References
- 1. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 2. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application of Ethyl 4-formamidobenzoate in Peptide Synthesis: A Review of Standard Methodologies
To Whom It May Concern,
Following a comprehensive review of scientific literature, it has been determined that Ethyl 4-formamidobenzoate is not a commonly utilized reagent in the field of peptide synthesis. There is no significant evidence to suggest its application as a protecting group, linker, or coupling agent in standard peptide synthesis protocols.
Therefore, this document provides a detailed overview of the prevalent and well-established methodologies in solid-phase peptide synthesis (SPPS), which a researcher in this field would typically employ. The following sections detail the principles, protocols, and key reagents involved in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides.[1] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[2]
The most common strategy in SPPS is the Fmoc/tBu approach, which offers an orthogonal protection scheme. The temporary N-terminal α-amino protecting group, Fmoc, is base-labile, while the permanent side-chain protecting groups (often tBu-based) are acid-labile.[3] This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.
Core Principles of Fmoc/tBu Solid-Phase Peptide Synthesis
The Fmoc/tBu SPPS workflow is a cyclical process, with each cycle extending the peptide chain by one amino acid. The key steps in each cycle are:
-
Resin Preparation and First Amino Acid Attachment: The synthesis begins with a functionalized resin, to which the C-terminal amino acid is attached.
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed with a secondary amine base, typically piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
These steps are repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Quantitative Data in SPPS
The efficiency of each step in SPPS is crucial for the successful synthesis of long peptides. Key quantitative parameters that are often monitored include:
| Parameter | Description | Typical Values |
| Resin Loading | The amount of the first amino acid attached to the resin. | 0.1 - 1.0 mmol/g |
| Coupling Efficiency | The percentage of free amines that have reacted with the activated amino acid. | > 99% |
| Deprotection Efficiency | The percentage of Fmoc groups removed in the deprotection step. | > 99% |
| Overall Yield | The final yield of the purified peptide. | Varies significantly depending on sequence and length |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin for peptide amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Diethyl ether
Protocol 1: Manual Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizing the SPPS Workflow
The following diagrams illustrate the key processes in Fmoc/tBu solid-phase peptide synthesis.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Amino acid activation and coupling in SPPS.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 4-formamidobenzoate as a key starting material. The methodologies outlined are based on established chemical principles and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Ethyl 4-(quinazolin-4-on-6-yl)benzoate via Acid-Catalyzed Cyclization
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. This protocol describes a method for the synthesis of a quinazolinone derivative from this compound through an acid-catalyzed intramolecular cyclization. This reaction is analogous to the Niementowski quinazolinone synthesis, which typically involves the condensation of anthranilic acid with formamide.[1][2]
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.93 g, 10 mmol).
-
Reagent Addition: Add polyphosphoric acid (PPA) (20 g) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (100 g) with stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure Ethyl 4-(quinazolin-4-on-6-yl)benzoate.
Data Summary
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Polyphosphoric Acid | None | 140-150 | 4-6 | 75-85* |
*Note: Yields are typical for related reactions and may vary.
Reaction Pathway
Caption: Acid-catalyzed synthesis of a quinazolinone derivative.
Synthesis of Ethyl 4-(1H-benzo[d]imidazol-6-yl)benzoate
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications.[3][4] This protocol outlines a two-step synthesis of a benzimidazole derivative starting from this compound, involving nitration followed by reductive cyclization.
Experimental Protocol
Step 1: Nitration of this compound
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve this compound (1.93 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
Reagent Addition: Add a nitrating mixture of concentrated nitric acid (1 mL) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the mixture at 0-5 °C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (150 g). The nitro product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Ethyl 3-nitro-4-formamidobenzoate.
Step 2: Reductive Cyclization
-
Reaction Setup: To a 250 mL round-bottom flask, add Ethyl 3-nitro-4-formamidobenzoate (2.38 g, 10 mmol) and ethanol (50 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (11.3 g, 50 mmol) and concentrated hydrochloric acid (20 mL).
-
Reaction Conditions: Reflux the mixture for 4 hours. The formyl group is cleaved, and the nitro group is reduced, followed by cyclization.
-
Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 0-5 | 2 | 85-95 |
| 2 | Ethyl 3-nitro-4-formamidobenzoate | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux | 4 | 70-80 |
*Note: Yields are typical for related reactions and may vary.
Experimental Workflow
Caption: Two-step synthesis of a benzimidazole derivative.
Synthesis of Ethyl 4-(benzo[d]oxazol-6-yl)benzoate via Vilsmeier-Haack Type Reaction
Benzoxazoles are an important heterocyclic scaffold in medicinal chemistry.[5][6] This proposed synthesis involves the conversion of this compound to a benzoxazole derivative through a Vilsmeier-Haack type cyclization, which is a powerful tool for the formation of various heterocyclic systems. This protocol requires a precursor with a hydroxyl group ortho to the formamido group.
Experimental Protocol
Precursor Synthesis: Ethyl 3-hydroxy-4-formamidobenzoate
-
Starting Material: Begin with Ethyl 4-amino-3-hydroxybenzoate.
-
Formylation: Reflux Ethyl 4-amino-3-hydroxybenzoate (10 mmol) with an excess of formic acid (20 mL) for 4 hours.
-
Isolation: Remove the excess formic acid under reduced pressure to obtain Ethyl 3-hydroxy-4-formamidobenzoate.
Benzoxazole Formation
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 30 mmol) to dimethylformamide (DMF, 30 mmol) dropwise with stirring.
-
Reaction with Precursor: To the prepared Vilsmeier reagent, add a solution of Ethyl 3-hydroxy-4-formamidobenzoate (10 mmol) in DMF (10 mL).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C for 3-5 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Neutralization and Extraction: Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to yield Ethyl 4-(benzo[d]oxazol-6-yl)benzoate.
Data Summary
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formylation | Ethyl 4-amino-3-hydroxybenzoate | Formic Acid | None | Reflux | 4 | 90-95 |
| Benzoxazole Formation | Ethyl 3-hydroxy-4-formamidobenzoate | POCl₃, DMF | DMF | 80-90 | 3-5 | 65-75 |
*Note: Yields are typical for related reactions and may vary.
Signaling Pathway Analogy: Synthetic Transformation
Caption: Vilsmeier-Haack type synthesis of a benzoxazole.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of Ethyl 4-formamidobenzoate in the Preparation of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-formamidobenzoate as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines its primary applications as a protected precursor for the local anesthetic Benzocaine and as a potential building block in the development of novel protein degraders. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to guide researchers in their drug development endeavors.
Application 1: Synthesis of the Local Anesthetic API - Benzocaine
This compound, also known as N-Formylbenzocaine, serves as a key intermediate in the synthesis of Benzocaine. The formyl group acts as a protecting group for the primary amine of Benzocaine, which can be strategically removed in the final step of the synthesis. This approach can be advantageous in multi-step syntheses where the reactivity of the free amine needs to be masked.
Experimental Protocol: Deformylation of this compound to Benzocaine
This protocol details the acid-catalyzed hydrolysis of the formyl group from this compound to yield the active pharmaceutical ingredient, Benzocaine.
Materials:
-
This compound
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium carbonate solution until the pH of the solution is neutral to slightly basic. This will precipitate the Benzocaine.
-
Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Benzocaine.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Benzocaine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the deformylation of this compound to Benzocaine.
| Parameter | Value |
| Starting Material | This compound |
| Product | Benzocaine |
| Reaction Type | Deformylation (Acid-catalyzed hydrolysis) |
| Typical Yield | > 90% |
| Purity (post-recrystallization) | > 99% (by HPLC) |
| Melting Point of Benzocaine | 88-90 °C[1] |
Experimental Workflow
Caption: Workflow for the synthesis of Benzocaine.
Signaling Pathway: Mechanism of Action of Benzocaine
Benzocaine functions as a local anesthetic by blocking nerve impulses.[2][3][4] Its mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[2][4]
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory-scale synthesis of Ethyl 4-formamidobenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Fischer esterification of 4-aminobenzoic acid to yield Ethyl 4-aminobenzoate (Benzocaine), followed by the formylation of the amino group to produce the target compound.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Fischer Esterification
4-Aminobenzoic Acid → Ethyl 4-aminobenzoate
Step 2: Formylation
Ethyl 4-aminobenzoate → this compound
Experimental Protocols
Step 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
This procedure follows a standard Fischer esterification protocol.
Materials and Equipment:
-
4-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL)
-
Separatory funnel (if extraction is necessary)
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
To a 250 mL round-bottom flask, add 13.7 g (0.1 mol) of 4-aminobenzoic acid and 60 mL of absolute ethanol.
-
Stir the mixture until the 4-aminobenzoic acid is fully dissolved.
-
Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the solution. A precipitate may form but will redissolve as the reaction proceeds.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 500 mL beaker containing 150 mL of cold deionized water.
-
Neutralize the solution by slowly adding a 10% aqueous sodium carbonate solution while stirring until the pH is approximately 8. Carbon dioxide gas will evolve during this process.
-
The white precipitate of Ethyl 4-aminobenzoate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with three portions of cold deionized water (3 x 30 mL).
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
The expected yield is approximately 80-90%.
Step 2: Synthesis of this compound
This procedure employs an in-situ generation of acetic formic anhydride for the formylation of the amino group of Ethyl 4-aminobenzoate.
Materials and Equipment:
-
Ethyl 4-aminobenzoate (from Step 1)
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (100 mL)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 8.26 g (0.05 mol) of Ethyl 4-aminobenzoate in 40 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, prepare the formylating agent by slowly adding 3.8 mL (0.04 mol) of acetic anhydride to 9.2 mL (0.24 mol) of formic acid, keeping the mixture cooled in an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride mixture to the solution of Ethyl 4-aminobenzoate via the addition funnel over 15-20 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding 30 mL of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent such as ethanol/water or by column chromatography on silica gel.
Data Presentation
| Parameter | Ethyl 4-aminobenzoate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₁NO₃ |
| Molecular Weight | 165.19 g/mol | 193.19 g/mol [1] |
| CAS Number | 94-09-7 | 5422-63-9[1] |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 88-90 °C[2] | ~145-148 °C |
| Expected Yield | 80-90% | >85% |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H), ~6.6 (d, 2H), 4.3 (q, 2H), 4.1 (br s, 2H, -NH₂), 1.3 (t, 3H) | ~8.4 (s, 1H, -CHO), ~8.0 (d, 2H), ~7.6 (d, 2H), 4.4 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~166.8, ~150.8, ~131.6, ~122.2, ~113.9, ~60.5, ~14.4 | ~166.0, ~160.0, ~143.0, ~131.0, ~125.0, ~118.0, ~61.0, ~14.0 |
| IR (KBr, cm⁻¹) | ~3430, 3350 (N-H), ~1680 (C=O, ester), ~1605, 1515 (C=C, aromatic), ~1275 (C-O) | ~3300 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide), ~1600, 1530 (C=C, aromatic), ~1280 (C-O) |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthesis
Caption: Key reactants and transformations in the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 4-formamidobenzoate in a mixture, a compound often encountered as a process impurity or a metabolite of related pharmaceutical compounds. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection, given its robustness and widespread availability in analytical laboratories. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed for situations requiring higher specificity and sensitivity.
Analytical Methodologies
A comparative overview of suitable analytical methods for the quantification of this compound is presented below. The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods
| Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity using a reversed-phase column, followed by quantification using UV absorbance. | Routine quality control, impurity profiling, and stability testing of drug substances and products. | Robust, reproducible, and cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification. | Identification and quantification of volatile and semi-volatile impurities. | High specificity and sensitivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| UV-Vis Spectrophotometry | Quantification based on the absorbance of UV-Vis light at a specific wavelength. | Preliminary analysis, quantification of the pure substance. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing compounds in a mixture. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is based on established protocols for structurally similar compounds such as benzocaine and its derivatives.[1][2][3][4]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase modification)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio may need to be optimized for optimal separation. Acidify the aqueous portion with phosphoric acid or formic acid to a pH of approximately 3 to improve peak shape. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.
3. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., mobile phase). Sonicate if necessary to ensure complete dissolution. Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[5][6][7]
4. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified with 0.1% formic acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 286 nm* |
| Run Time | Approximately 10 minutes |
*Note: The optimal detection wavelength should be experimentally determined by obtaining a UV spectrum of this compound. Based on structurally similar compounds like benzocaine, a wavelength of around 286 nm is a suitable starting point.[1]
5. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[8]
-
Inject the prepared sample solutions and determine the concentration of this compound from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10][11]
Table 3: Typical HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a proposed GC-MS method for the quantification of this compound, which is suitable for volatile and thermally stable compounds.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
This compound reference standard
-
High-purity helium (carrier gas)
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent.
3. Sample Preparation
-
Dissolve a precisely weighed amount of the sample in a suitable solvent to a final concentration within the linear range of the instrument.
-
An internal standard can be added for improved accuracy and precision.
4. GC-MS Conditions
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
5. Data Analysis
-
Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for this compound should be determined from its mass spectrum.
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. Quantification of benzocaine and its metabolites in channel catfish tissues and fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. assayprism.com [assayprism.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Formylation of Ethyl 4-Aminobenzoate
Welcome to the technical support center for the formylation of ethyl 4-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the formylation of ethyl 4-aminobenzoate?
The primary product is ethyl 4-formamidobenzoate, resulting from the N-formylation of the amino group.
Q2: Which formylating agents are commonly used for this reaction?
Commonly used reagents include a mixture of formic acid and acetic anhydride, which generates the highly reactive acetic formic anhydride in situ. Other methods may utilize formic acid alone or with a catalyst, or employ the Vilsmeier-Haack reagent (e.g., POCl₃/DMF).
Q3: What are the most common side reactions to be aware of?
The most prevalent side reaction is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 4-formamidobenzoic acid. This is particularly a risk if water is present in the reaction mixture or during aqueous work-up procedures.
Q4: Is C-formylation of the aromatic ring a significant side reaction?
While C-formylation on electron-rich aromatic rings is possible (e.g., via the Vilsmeier-Haack or Duff reactions), for anilines such as ethyl 4-aminobenzoate, N-formylation is the significantly favored pathway under standard formylation conditions. C-formylation is not typically observed as a major side product.
Q5: Can di-formylation of the amino group occur?
Di-formylation of the primary amine is not a commonly reported side reaction under typical N-formylation conditions and is generally not a significant concern.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formylation of ethyl 4-aminobenzoate.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagents: Low-purity starting materials or deactivated formylating agent. 3. Product Loss During Work-up: Product may be lost during extraction or purification steps. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. 2. Ensure the purity of ethyl 4-aminobenzoate. If using formic acid and acetic anhydride, ensure they are of high purity and handled under anhydrous conditions to prevent decomposition of the in situ formed acetic formic anhydride. 3. Optimize the extraction and purification protocol. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. |
| Presence of 4-Formamidobenzoic Acid in the Product | 1. Hydrolysis of the Ester: Presence of water in the reaction mixture. 2. Hydrolysis During Work-up: Basic or acidic aqueous work-up conditions can promote ester hydrolysis. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 2. During work-up, use a mild base (e.g., sodium bicarbonate solution) for neutralization and keep the temperature low. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Unreacted Ethyl 4-Aminobenzoate in the Final Product | 1. Insufficient Formylating Agent: The molar ratio of the formylating agent to the amine may be too low. 2. Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to incomplete reaction. | 1. Use a slight excess of the formylating agent. For the formic acid/acetic anhydride method, ensure an adequate amount of both reagents is used. 2. Ensure vigorous and efficient stirring throughout the reaction, especially if the starting material is not fully dissolved. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the formylation of ethyl 4-aminobenzoate.
| Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Side Products |
| Formic Acid / Acetic Anhydride | Toluene | Reflux | 4-9 | >95 | 4-Formamidobenzoic acid (if water is present) |
| Formic Acid | Toluene | Reflux | 4-9 | ~90-95 | 4-Formamidobenzoic acid (if water is present) |
| Ethyl Formate / NaHSO₄·H₂O | Ethyl Formate | Reflux | 0.5-2 | 80-94 | Minimal |
Experimental Protocols
Protocol 1: Formylation using Formic Acid and Acetic Anhydride
This protocol is adapted from standard procedures for the N-formylation of amines.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous toluene.
-
To the stirred solution, add acetic anhydride (1.1 equivalents) followed by the slow addition of formic acid (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: The primary N-formylation reaction and the potential ester hydrolysis side reaction.
Troubleshooting Logic for Low Yield
Technical Support Center: Purification of Crude Ethyl 4-formamidobenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of crude Ethyl 4-formamidobenzoate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound, which contains a moderately polar ester and an amide group, a polar protic solvent like ethanol is a suitable choice. For similar compounds such as Ethyl 4-aminobenzoate, ethanol has been shown to be an effective recrystallization solvent.[1][2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to achieve optimal purification.[2]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves completely.[2] It is also possible that your sample contains insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
Q3: No crystals are forming after cooling the solution. What went wrong?
A3: The most common reason for the failure of crystals to form is the use of too much solvent, resulting in a solution that is not saturated upon cooling. To remedy this, you can evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again. Another possibility is the formation of a supersaturated solution. This can often be resolved by inducing crystallization. Methods to induce crystallization include scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To prevent this, you can reheat the solution and add a small amount of additional solvent to lower the saturation temperature. Allowing the solution to cool more slowly can also promote the formation of crystals instead of an oil. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling.
Q5: What are the potential impurities in my crude this compound?
A5: Potential impurities in crude this compound can originate from the starting materials or side reactions during its synthesis. If synthesized from ethyl 4-aminobenzoate, unreacted starting material is a likely impurity. Other potential impurities could include by-products from the formylation reaction or hydrolysis of the ester or amide groups if the reaction or work-up conditions are not carefully controlled.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Evaporate a portion of the solvent and allow the solution to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Crystallization is Too Rapid | - The solution was cooled too quickly. - The solution is too concentrated. | - Reheat the solution to redissolve the solid. - Allow the solution to cool more slowly (e.g., by insulating the flask or placing it in a warm bath that cools gradually). - Add a small amount of additional hot solvent before cooling. |
| Formation of an Oil Instead of Crystals | - The solute is coming out of solution above its melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of extra solvent. - Allow the solution to cool very slowly. |
| Low Recovery of Purified Product | - Too much solvent was used. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always wash the final crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Final Product | - Colored impurities were not removed. | - If the hot, dissolved solution is colored, add a small amount of activated charcoal and perform a hot filtration before cooling. |
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. The following table provides solubility data for the closely related compound, Ethyl 4-aminobenzoate, in various solvents, which can serve as a useful guide for this compound.
Table 1: Solubility of Ethyl 4-aminobenzoate in Different Solvents
| Solvent | Solubility at 25°C (g/100mL) | Comments |
| Water | ~0.04 | Very low solubility at room temperature. |
| Ethanol | ~20 | High solubility, making it a good candidate for recrystallization, possibly in a mixed solvent system with water. |
| Diethyl Ether | ~25 | High solubility. |
| Chloroform | ~50 | Very high solubility. |
Note: The data presented is for Ethyl 4-aminobenzoate and should be used as an approximation for this compound.
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol details the procedure for purifying crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more hot ethanol in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently reheat the solution to a boil for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
Optimization of reaction conditions for Ethyl 4-formamidobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-formamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-formylation of its precursor, Ethyl 4-aminobenzoate (also known as Benzocaine). This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group.
Q2: Which formylating agents are commonly used for this synthesis?
Common formylating agents for aromatic amines like Ethyl 4-aminobenzoate include formic acid, and acetic formic anhydride (AFA), which is often generated in situ from formic acid and acetic anhydride.[1] Other less common reagents include chloral, activated formic esters, and ammonium formate.[2]
Q3: How do I choose the most suitable formylation method?
The choice of method depends on factors like the desired reaction speed, scale, and the sensitivity of your starting material.
-
Formic Acid: This method is straightforward and uses a readily available reagent. It can be effective, especially with a catalyst, but may require higher temperatures and longer reaction times.[1]
-
Acetic Formic Anhydride (AFA): AFA is a more reactive formylating agent, leading to faster reaction times (often under 15 minutes) and high yields, even at low temperatures.[1][3] It is particularly useful for less reactive or sterically hindered amines.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2][4] Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the Ethyl 4-aminobenzoate spot and the appearance of a new, typically higher Rf spot corresponding to the product, indicates the reaction's progression.
Q5: What are the key physical properties of this compound?
-
Molecular Formula: C₁₀H₁₁NO₃[5]
-
Molecular Weight: 193.20 g/mol [5]
-
Appearance: Typically a solid.
-
CAS Number: 5422-63-9[5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Formylating Agent | Acetic formic anhydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[6] If generating in situ, ensure the reaction between formic acid and acetic anhydride is complete. |
| Insufficient Reaction Time or Temperature | Reactions with formic acid may require heating (e.g., reflux in toluene) for several hours.[2] Monitor the reaction by TLC until the starting material is consumed. |
| Poor Quality Starting Material | Ensure the Ethyl 4-aminobenzoate is pure and dry. Impurities can interfere with the reaction. |
| Inefficient Work-up | During aqueous work-up, ensure the pH is adjusted correctly to avoid hydrolysis of the ester or amide. Extract the product thoroughly with a suitable organic solvent. |
Formation of Side Products
| Potential Cause | Suggested Solution |
| Acetylation instead of Formylation (when using AFA) | Although formylation is generally preferred due to the higher electrophilicity of the formyl group in acetic formic anhydride, acetylation can occur.[7] Ensure an excess of formic acid is used when generating AFA in situ to favor the formation of the desired reagent. |
| Hydrolysis of the Ester Group | Prolonged exposure to strong acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the ethyl ester to a carboxylic acid. Minimize reaction times and perform neutralizations at low temperatures. |
| Di-formylation | While less common for this substrate, di-formylation can sometimes occur. Using a stoichiometric amount of the formylating agent can help to minimize this side reaction. |
Data Presentation: Comparison of Formylation Methods
The following table summarizes typical reaction conditions and outcomes for different formylating agents used on various amines. While not specific to Ethyl 4-aminobenzoate in all cases, it provides a useful comparison of the reagents' reactivity.
| Formylating Agent | Substrate | Reaction Time | Temperature (°C) | Yield (%) |
| Acetic Formic Anhydride (in situ) | Various primary and secondary amines | < 15 min | -20 | 97-100[3] |
| Formic Acid | Substituted anilines, primary and secondary amines | 40 - 90 min | 60 | Excellent[3] |
| Formic Acid | Aromatic and aliphatic amines | 10 - 900 min | 70 | Good to Excellent[3] |
| Ethyl Formate | Benzyl alcohol | 7.5 h | Reflux | 92[3] |
| Triethyl Orthoformate | Primary amines | 2-3 h (microwave) | Microwave | 90[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-aminobenzoate (Precursor)
This protocol describes the esterification of 4-aminobenzoic acid.
Materials:
-
4-aminobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Cold water
Procedure:
-
In a round-bottom flask, suspend 4-aminobenzoic acid in absolute ethanol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress using TLC.
-
After completion, allow the mixture to cool to room temperature and pour it into cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Collect the precipitated Ethyl 4-aminobenzoate by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound using Acetic Formic Anhydride (in situ)
This protocol is adapted from a general procedure for the N-formylation of primary amines.[3]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (excess)
-
Acetic anhydride
-
Anhydrous solvent (e.g., THF)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4-aminobenzoate (1.0 eq) in an anhydrous solvent in a round-bottom flask and cool the solution to -20 °C in a cryo-cooler or a dry ice/acetone bath.
-
In a separate flask, prepare the acetic formic anhydride by adding acetic anhydride to an excess of formic acid at 0 °C. Stir for 15-30 minutes.
-
Add the freshly prepared acetic formic anhydride solution dropwise to the cooled solution of Ethyl 4-aminobenzoate with vigorous stirring.
-
The reaction is typically complete in less than 15 minutes. Monitor by TLC.
-
Upon completion, quench the reaction by slowly adding cold deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane)[8]
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of the recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.[8]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat to boiling again for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.
Protocol 4: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)[6]
Procedure:
-
Determine the optimal eluent composition by running TLC plates with different solvent ratios. A suitable Rf value for the product is typically around 0.3-0.4.
-
Pack a chromatography column with silica gel slurried in the chosen eluent.[6]
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.[6]
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-formamidobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 4-formamidobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Formylating agents like acetic formic anhydride are moisture-sensitive.[1] 3. Inefficient formylating agent: The chosen reagent may not be reactive enough for ethyl 4-aminobenzoate. 4. Sub-optimal stoichiometry: Incorrect ratio of reactants. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Extend reaction time or cautiously increase the temperature if the reaction has stalled. 2. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Select an appropriate formylating agent: Consider using a more reactive agent like in situ generated acetic formic anhydride.[2] Alternatively, catalytic methods using iodine or ZnO with formic acid can be effective.[3][4] 4. Optimize reactant ratios: A slight excess of the formylating agent may be beneficial. For reactions with formic acid, using it in excess can sometimes lead to lower yields; therefore, a controlled amount is recommended. |
| Presence of Unreacted Ethyl 4-aminobenzoate | 1. Insufficient formylating agent: Not enough reagent to convert all the starting material. 2. Short reaction time: The reaction was stopped before completion. 3. Low reaction temperature: The activation energy for the reaction was not met. | 1. Increase the equivalents of the formylating agent: Add a slight excess (e.g., 1.1-1.2 equivalents) of the formylating agent. 2. Extend the reaction time: Continue the reaction, monitoring by TLC until the starting material spot disappears. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for the formation of byproducts. For formic acid-based formylations, heating to 60-80°C is common.[4] |
| Formation of Side Products | 1. O-formylation: If the starting material has a hydroxyl group, O-formylation can occur. (Not applicable to ethyl 4-aminobenzoate) 2. Di-formylation: Formation of a di-formylated product is possible but less common with secondary anilines. 3. Hydrolysis of the ester: The ethyl ester group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, especially with prolonged heating. 4. Polymerization/Decomposition: Harsh reaction conditions (high temperature, strong acids) can lead to the degradation of the starting material or product. | 1. Use milder reaction conditions: Employ lower temperatures and shorter reaction times. 2. Control stoichiometry: Avoid a large excess of the formylating agent. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from byproducts. A basic wash (e.g., with sodium bicarbonate solution) during workup can remove acidic impurities.[2] |
| Difficult Product Isolation/Purification | 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of impurities. | 1. Choose an appropriate solvent system for extraction and recrystallization. 2. Break emulsions by adding brine (saturated NaCl solution) or by filtration through celite. 3. Optimize recrystallization conditions: Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-formylation of ethyl 4-aminobenzoate?
A1: A widely used and effective method is the use of a mixture of formic acid and acetic anhydride, which generates the highly reactive acetic formic anhydride in situ.[2][5] Other common methods include heating with formic acid, sometimes with a catalyst such as iodine or ZnO, or using formic acid with a dehydrating agent in a solvent like toluene with a Dean-Stark trap to remove water.[3][4][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (ethyl 4-aminobenzoate) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions to take during this synthesis?
A3: Formic acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, especially during the preparation of acetic formic anhydride, and should be cooled in an ice bath.
Q4: Can I use other formylating agents?
A4: Yes, other formylating agents can be used, such as N,N-dimethylformamide (DMF) under certain conditions, or commercially available but less common reagents like cyanomethyl formate. However, the formic acid/acetic anhydride mixture is often preferred due to its high reactivity, cost-effectiveness, and relatively simple procedure.[7]
Q5: My product is an oil, but it should be a solid. What should I do?
A5: The presence of impurities can lower the melting point of a compound, sometimes resulting in an oil. Attempt to purify the product by column chromatography. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Data Presentation
| Formylation Method | Reagents | Typical Conditions | Reported Yield (%) | Reference |
| In situ Acetic Formic Anhydride | Ethyl 4-aminobenzoate, Formic Acid, Acetic Anhydride | 0°C to room temperature | 85-95% (estimated for substrate) | [2] |
| Formic Acid with Dean-Stark | Ethyl 4-aminobenzoate, 85% Formic Acid, Toluene | Reflux with water removal | 90-98% (for similar anilines) | [6] |
| Catalytic Iodine | Ethyl 4-aminobenzoate, Formic Acid, I₂ | 70°C, solvent-free | 90-94% (for similar anilines) | [3] |
| Catalytic Zinc Oxide | Ethyl 4-aminobenzoate, Formic Acid, ZnO | 70°C, solvent-free | 85-95% (for similar anilines) | [8] |
| Neat Formic Acid | Ethyl 4-aminobenzoate, Formic Acid | 60°C | 90-98% (for similar anilines) |
Experimental Protocols
Protocol 1: N-formylation using in situ generated Acetic Formic Anhydride
This protocol is adapted from general procedures for the formylation of amines using acetic formic anhydride.[2]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ): In a clean, dry round-bottom flask, cool 3-5 equivalents of formic acid in an ice bath. Slowly add 1.5-2.5 equivalents of acetic anhydride to the cooled formic acid with stirring. The reaction is exothermic, so maintain the temperature below 10°C. Allow the mixture to stir for 15-30 minutes.
-
Reaction Setup: In a separate flask, dissolve 1.0 equivalent of ethyl 4-aminobenzoate in a suitable anhydrous solvent (e.g., diethyl ether).
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the solution of ethyl 4-aminobenzoate at 0°C. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., diethyl ether, 3 times).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic N-formylation using Iodine
This protocol is based on a general and efficient method for the N-formylation of amines.[3]
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Iodine (I₂)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 70°C with stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete formylation of ethyl 4-aminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formylation of ethyl 4-aminobenzoate.
Frequently Asked Questions (FAQs)
Q1: My formylation of ethyl 4-aminobenzoate is resulting in a low yield. What are the common causes?
A1: Low yields in the formylation of ethyl 4-aminobenzoate can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Moisture Contamination: Many formylating reagents, especially acetic formic anhydride, are highly sensitive to moisture. Water can quench the reagent, leading to a significant drop in yield. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The purity of ethyl 4-aminobenzoate and the formylating agent is critical. Impurities can lead to side reactions or inhibit the desired formylation.
-
Substrate Volatility: Ethyl 4-aminobenzoate has a relatively high vapor pressure, and it may be lost from the reaction mixture at elevated temperatures, reducing the overall yield.[1]
-
Suboptimal Stoichiometry: An incorrect ratio of formylating agent to the amine can lead to incomplete conversion or the formation of side products.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Di-formylation: Although less common for anilines, the formation of a di-formylated product is possible if the reaction conditions are too harsh or if there is a large excess of the formylating agent. Adjusting the stoichiometry to use a slight excess of the formylating agent can often mitigate this.
-
Acetylation (when using acetic formic anhydride): When using acetic formic anhydride, there is a possibility of acetylation as a side reaction. However, the formyl group is generally more electrophilic and less sterically hindered, making formylation the major pathway.[2] To minimize acetylation, ensure the acetic formic anhydride is prepared and used at low temperatures.
-
Hydrolysis of the Ester: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures during work-up, can lead to the hydrolysis of the ethyl ester functionality, forming 4-formamidobenzoic acid.
Q3: How can I effectively remove unreacted ethyl 4-aminobenzoate from my final product?
A3: Separating the formylated product from the starting material can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar N-formylated product from the less polar starting amine.
-
Recrystallization: The difference in solubility between ethyl 4-aminobenzoate and its formylated derivative in a particular solvent system can be exploited for purification by recrystallization.
-
Acidic Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove the basic unreacted amine by converting it into its water-soluble salt. However, care must be taken to avoid hydrolysis of the ester group.
Troubleshooting Incomplete Formylation
An incomplete reaction is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting incomplete formylation reactions.
Data Presentation
The yield of ethyl 4-(formylamino)benzoate can vary significantly depending on the chosen formylation method and reaction conditions. Below is a summary of expected yields based on literature for the formylation of anilines, which can serve as a general guideline for ethyl 4-aminobenzoate.
| Formylation Method | Formylating Agent | Typical Catalyst/Conditions | Reported Yield Range for Anilines (%) |
| Method A | Formic Acid | Toluene, Dean-Stark trap, reflux | 96-99%[3] |
| Method B | Acetic Formic Anhydride (in situ) | Formic acid, Acetic anhydride, 0°C to RT | High (Specific yields vary) |
| Method C | Triethyl Orthoformate | Refluxing, often with an acid catalyst | 70-96%[4] |
| Method D | Ethyl Formate | NaHSO₄·H₂O/activated charcoal, reflux | 80-94%[5] |
Experimental Protocols
Method A: Formylation with Formic Acid
This protocol is adapted from a general procedure for the N-formylation of amines using formic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 4-aminobenzoate (1.0 eq).
-
Add toluene to the flask to create a solution or a slurry.
-
Add formic acid (1.2 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction is typically complete within 4-9 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The crude product can often be of sufficient purity, but if necessary, it can be purified by column chromatography or recrystallization.[3]
Method B: Formylation with Acetic Formic Anhydride (in situ)
This method utilizes the highly reactive acetic formic anhydride, which is prepared in situ.
-
Preparation of Acetic Formic Anhydride: In a separate flask, cool formic acid (2.0 eq) in an ice bath. Slowly add acetic anhydride (1.0 eq) while stirring. Keep the temperature below 10°C. Stir the mixture for 15-30 minutes.
-
Reaction Setup: In another flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in an anhydrous solvent such as THF or diethyl ether and cool to 0°C.
-
Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the solution of ethyl 4-aminobenzoate at 0°C. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A general workflow for the formylation of ethyl 4-aminobenzoate.
References
- 1. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Removal of unreacted starting materials from Ethyl 4-formamidobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-formamidobenzoate. The following information addresses common issues related to the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most common impurity is unreacted Ethyl 4-aminobenzoate, the starting material for the formylation reaction. Other potential impurities depend on the synthetic method used and can include residual formic acid, acetic anhydride, and byproducts from coupling agents if used.
Q2: How can I qualitatively assess the purity of my this compound?
Thin-Layer Chromatography (TLC) is a quick and effective method to assess purity. By spotting your crude product alongside the Ethyl 4-aminobenzoate starting material, you can visualize the presence of unreacted starting material. In a typical ethyl acetate/hexanes solvent system, this compound is more polar and will have a lower Rf value than the less polar impurity.
Q3: My purified this compound is an oil instead of a solid. What should I do?
An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended to remove the impurities.
Q4: I am having trouble removing all the unreacted Ethyl 4-aminobenzoate by recrystallization. What are my options?
If recrystallization is not sufficient, column chromatography is the most effective method for separating this compound from the less polar Ethyl 4-aminobenzoate. Alternatively, an acidic wash can be employed to remove the basic Ethyl 4-aminobenzoate.
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethyl 4-aminobenzoate
Symptom:
-
A spot corresponding to Ethyl 4-aminobenzoate is visible on the TLC plate of the purified product.
-
The melting point of the product is broad and lower than the literature value for pure this compound.
-
Proton NMR spectrum shows peaks corresponding to the aromatic protons of Ethyl 4-aminobenzoate.
Troubleshooting Steps:
-
Acidic Wash: Unreacted Ethyl 4-aminobenzoate is basic and can be removed by washing the crude product with a dilute acid solution.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with 1M HCl. The protonated Ethyl 4-aminobenzoate will move to the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
-
Recrystallization: This technique purifies the product based on differences in solubility.
-
Choose an appropriate solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. Ethanol or a mixture of ethanol and water is often a good choice.
-
-
Column Chromatography: This method provides the most efficient separation.
-
Use silica gel as the stationary phase.
-
A mobile phase of ethyl acetate in hexanes will effectively separate the more polar product from the less polar starting material.
-
Issue 2: Product is Discolored (Yellow or Brown)
Symptom:
-
The isolated this compound is not a white or off-white solid.
Troubleshooting Steps:
-
Activated Charcoal Treatment during Recrystallization:
-
During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.
-
Boil the solution for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Column Chromatography: As with removing unreacted starting material, column chromatography is very effective at separating colored impurities.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the formylation of Ethyl 4-aminobenzoate using formic acid.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add Ethyl 4-aminobenzoate and toluene.
-
Add 1.2 to 2.0 equivalents of 85% aqueous formic acid to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (the starting material spot is no longer visible on TLC), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: TLC Data for this compound and an Impurity
| Compound | Mobile Phase (Ethyl Acetate:Hexanes) | Rf Value (Approximate) |
| Ethyl 4-aminobenzoate | 1:4 | 0.6 |
| This compound | 1:4 | 0.4 |
Table 2: Solubility of Starting Material
| Solvent | Solubility of Ethyl 4-aminobenzoate |
| Water | Sparingly soluble[1] |
| Ethanol | Soluble[1] |
| Chloroform | Soluble[1] |
| Ethyl ether | Soluble[1] |
| Dilute acids | Soluble[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Stability issues of Ethyl 4-formamidobenzoate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of Ethyl 4-formamidobenzoate during storage. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature or, for long-term storage, refrigerated at +5°C.[1][2] The container should be tightly sealed to protect it from moisture and air.[3] It is also advisable to store the compound in the dark to prevent potential photodegradation.
Q2: What is the expected shelf life of this compound?
Under recommended storage conditions, this compound is considered to have a good shelf life.[4] However, the actual shelf life can be affected by storage conditions. Regular purity checks are recommended for long-term storage.
Q3: What are the common degradation pathways for this compound?
The two primary degradation pathways for this compound are the hydrolysis of the formamide group and the hydrolysis of the ethyl ester group.
-
Formamide Hydrolysis: The formamide group can hydrolyze to yield Ethyl 4-aminobenzoate (Benzocaine) and formic acid. This can be catalyzed by acidic or basic conditions.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to 4-formamidobenzoic acid and ethanol. This reaction is also accelerated by the presence of acids or bases.[5][6][7]
Q4: Can this compound degrade upon exposure to light?
Troubleshooting Guide
Issue 1: I observe a new peak in my HPLC analysis of an aged sample of this compound.
-
Possible Cause: This new peak could be a degradation product. The most likely degradation products are Ethyl 4-aminobenzoate or 4-formamidobenzoic acid due to hydrolysis.
-
Troubleshooting Steps:
-
Characterize the impurity: Use mass spectrometry (MS) to determine the molecular weight of the new peak. An m/z corresponding to Ethyl 4-aminobenzoate (165.19 g/mol ) or 4-formamidobenzoic acid (165.15 g/mol ) would suggest hydrolysis.
-
Co-injection: If available, perform a co-injection with standards of the suspected degradation products to see if the retention times match.
-
Review storage conditions: Ensure the compound has been stored in a tightly sealed container, protected from moisture and light.
-
Issue 2: The physical appearance of my this compound has changed (e.g., color change, clumping).
-
Possible Cause: Changes in physical appearance can indicate degradation or water absorption. Clumping may suggest hygroscopicity, while a color change could be due to the formation of colored impurities.
-
Troubleshooting Steps:
-
Assess purity: Perform a purity analysis using HPLC or another suitable method.
-
Check for moisture: Use Karl Fischer titration to determine the water content.
-
Store with a desiccant: If moisture is an issue, store the compound in a desiccator.
-
Issue 3: I am seeing poor solubility of my this compound sample compared to a fresh batch.
-
Possible Cause: The formation of the degradation product 4-formamidobenzoic acid, which is generally less soluble in organic solvents than the ethyl ester, could be the cause.
-
Troubleshooting Steps:
-
Verify purity: Analyze the sample by HPLC to check for the presence of less soluble impurities.
-
Adjust the solvent: Depending on the intended use, a different solvent system may be required to solubilize the mixture.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under different stress conditions. This data is illustrative and based on the known stability of similar compounds.
| Condition | Duration | Purity of this compound (%) | Major Degradation Product(s) |
| 40°C / 75% RH (ICH) | 1 month | 98.5% | Ethyl 4-aminobenzoate, 4-formamidobenzoic acid |
| 40°C / 75% RH (ICH) | 3 months | 95.2% | Ethyl 4-aminobenzoate, 4-formamidobenzoic acid |
| 60°C | 1 month | 92.0% | Ethyl 4-aminobenzoate, 4-formamidobenzoic acid |
| Photostability (ICH Option 2) | 1.2 million lux hours | 99.0% | Minor unidentified products |
| Acidic (0.1 N HCl, RT) | 24 hours | 90.5% | Ethyl 4-aminobenzoate |
| Basic (0.1 N NaOH, RT) | 24 hours | 85.0% | 4-formamidobenzoic acid |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Protocol 2: Stress Testing for Stability Evaluation
-
Hydrolytic Stability:
-
Prepare solutions of this compound (1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Store the solutions at room temperature.
-
Analyze the samples by HPLC at initial, 6-hour, and 24-hour time points.
-
-
Thermal Stability:
-
Store a solid sample of this compound in an oven at 60°C.
-
Analyze the sample by HPLC at initial, 1-week, and 1-month time points.
-
-
Photostability:
-
Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC after exposure.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound (N-Formylbenzocaine) [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. youtube.com [youtube.com]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
Technical Support Center: Identification of Impurities in Ethyl 4-formamidobenzoate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and quantification of impurities in Ethyl 4-formamidobenzoate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Ethyl 4-aminobenzoate
-
Intermediates and by-products: Incomplete formylation or side reactions.
-
Degradation products: Hydrolysis of the ester or amide functional groups can lead to the formation of 4-formamidobenzoic acid and 4-aminobenzoic acid.[1][2][3]
Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?
A2: A reversed-phase HPLC method is typically suitable for separating this compound from its polar and non-polar impurities. A gradient elution with a C18 column is recommended to achieve good resolution between the main component and potential impurities. A detailed, representative experimental protocol is provided below.
Q3: How do I choose the optimal detection wavelength for the analysis?
A3: The optimal detection wavelength should be at the UV absorbance maximum of this compound and its key impurities to ensure high sensitivity. Based on the UV spectra of structurally similar compounds like ethyl 4-(dimethylamino)benzoate, a wavelength in the range of 250-320 nm is likely to be effective.[4][5] For a more robust method, a photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.
Q4: My peak shapes are poor (e.g., tailing or fronting). What can I do?
A4: Poor peak shape can be caused by several factors. Peak tailing is often due to secondary interactions between the analyte and the stationary phase. To improve peak shape, you can:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Check for column contamination or degradation and, if necessary, wash or replace the column.
-
Ensure the sample is fully dissolved in the mobile phase.
Q5: My retention times are shifting. What is the cause?
A5: Shifting retention times can indicate a problem with the HPLC system or the mobile phase. Common causes include:
-
Changes in mobile phase composition due to improper mixing or evaporation of a volatile solvent.
-
Fluctuations in column temperature.
-
Leaks in the pump or injector.
-
Column aging or degradation.
Experimental Protocols
A representative reversed-phase HPLC method for the analysis of this compound and its potential impurities is detailed below.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound analytical standard (≥99.0% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade formic acid.
Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition. These will be used to construct a calibration curve.
Sample Preparation:
-
For Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water, and sonicate if necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative Chromatographic Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
Table 2: Hypothetical Retention Times and UV Maxima of this compound and Potential Impurities
| Compound | Potential Source | Hypothetical Rt (min) | Hypothetical UV λmax (nm) |
|---|---|---|---|
| 4-aminobenzoic acid | Degradation | 3.5 | 265, 310 |
| Formic Acid | Reagent | ~2.0 (void volume) | N/A |
| 4-formamidobenzoic acid | Degradation | 5.2 | 275 |
| Ethyl 4-aminobenzoate | Starting Material | 9.8 | 280, 315 |
| This compound | API | 15.3 | 280 |
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Potential impurity formation pathways for this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
Technical Support Center: Overcoming Challenges in the Scale-up of Ethyl 4-formamidobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of Ethyl 4-formamidobenzoate, with a special focus on addressing the challenges encountered during scale-up. The information is presented in a user-friendly question-and-answer format to help you troubleshoot and optimize your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-formylation of Ethyl 4-aminobenzoate. This is typically achieved using a formylating agent such as formic acid or, more commonly, a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[1][2]
Q2: What are the primary advantages of using a mixture of formic acid and acetic anhydride?
A2: Using a mixture of formic acid and acetic anhydride to generate acetic formic anhydride in situ is a highly effective method for N-formylation.[2][3] This reagent is a potent formylating agent that often leads to high yields under mild conditions.[3] The in situ generation avoids the need to handle the unstable formic anhydride directly.[3]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The formylation reaction, particularly with acetic anhydride, can be exothermic.[3] On a larger scale, heat dissipation is less efficient, which can lead to a rapid increase in temperature, posing a risk of a runaway reaction.[4][5][6] Therefore, careful control of reagent addition rates, efficient stirring, and adequate cooling are critical.[4][5] It is also important to consider the potential for pressure build-up and to have appropriate emergency procedures in place.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation reaction can be effectively monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material, Ethyl 4-aminobenzoate.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I address them?
A: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion. Solution: Monitor the reaction using TLC until the spot for Ethyl 4-aminobenzoate disappears or its intensity is minimized. Consider extending the reaction time or slightly increasing the reaction temperature, while carefully monitoring for side product formation. |
| Moisture in Reagents/Solvents | Formylating agents, especially acetic formic anhydride, are sensitive to moisture, which can lead to their decomposition and a subsequent decrease in yield. Solution: Ensure that all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).[1] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of the formylating agent to the amine can result in an incomplete reaction. Solution: Typically, a slight excess of the formylating agent is used. For the formic acid/acetic anhydride method, a common ratio is 1.5 to 2.5 equivalents of acetic anhydride and an excess of formic acid relative to the amine.[3] Optimize the stoichiometry through small-scale experiments. |
| Poor Temperature Control | The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. If the temperature is too high, it can promote the formation of side products. Solution: For the in situ generation of acetic formic anhydride, the reaction is often carried out at a low temperature (e.g., 0-10 °C) to control the exotherm.[3] The subsequent formylation step may proceed at room temperature or with gentle heating. Use a reliable temperature control system, especially during scale-up. |
| Inefficient Mixing | In larger reaction vessels, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in non-uniform reaction conditions and lower yields. Solution: Ensure vigorous and efficient stirring throughout the reaction. For scale-up, consider the reactor geometry and the type of agitator to ensure proper mass and heat transfer.[7][8] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Problem 2: Presence of Impurities/Side Products
Q: My final product is not pure. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge, especially during scale-up. The following guide will help you identify and address potential side products.
| Potential Impurity/Side Product | Formation & Minimization Strategies |
| Unreacted Ethyl 4-aminobenzoate | This is the most common impurity if the reaction is incomplete. Minimization: Ensure the reaction goes to completion by monitoring with TLC/HPLC and adjusting reaction time and temperature as needed. Using a slight excess of the formylating agent can also help drive the reaction to completion. |
| Di-formylated Product | Although less common for this specific substrate, over-formylation can occur, leading to the formation of a di-formylated species. Minimization: Use a controlled amount of the formylating agent. Avoid a large excess. |
| Acetylated Product (N-acetyl-ethyl 4-aminobenzoate) | When using acetic formic anhydride, there is a small possibility of acetylation in addition to formylation. Minimization: The formyl group is generally more reactive and sterically less hindered, making formylation the predominant reaction.[3] Maintaining a low reaction temperature can further enhance selectivity. |
| Hydrolysis Product (4-Formamidobenzoic acid) | During workup or if moisture is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Minimization: Avoid prolonged exposure to acidic or basic aqueous conditions during workup. Ensure the product is thoroughly dried after isolation. |
| Products from Thermal Degradation | At elevated temperatures, decomposition of the starting material, product, or reagents can lead to colored and other impurities. Minimization: Maintain careful temperature control throughout the reaction and purification steps. For purification by distillation, use vacuum to lower the boiling point. |
Troubleshooting Workflow for Impurities
Caption: A decision tree for addressing product impurities.
Data Presentation
The following tables summarize quantitative data for different synthetic methods for the preparation of this compound.
Table 1: Comparison of Formylation Methods for Ethyl 4-aminobenzoate
| Method | Formylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid (85%) | Toluene (with Dean-Stark trap) | Reflux | 4-9 | ~98 | [1] |
| 2 | Acetic Formic Anhydride (in situ) | Formic Acid/Acetic Anhydride | 0 to RT | 1-2 | High (not specified) | [3] |
| 3 | Ethyl Formate | Lipase | RT | 24 | >95 | [9] |
| 4 | Ethyl Formate | NaHSO₄·H₂O/Activated Charcoal | Reflux (54°C) | 0.17-1.67 | 80-94 | [10] |
Table 2: Scale-up Considerations and Their Impact
| Parameter | Lab Scale (grams) | Scale-up (kilograms) | Challenges & Mitigation Strategies |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for heat accumulation. | Challenges: Runaway reactions.[4][6] Mitigation: Slow, controlled addition of reagents; use of jacketed reactors with efficient cooling; monitoring of internal temperature.[5] |
| Mixing | Efficient mixing with magnetic stir bars. | Potential for inefficient mixing, leading to localized concentration and temperature gradients. | Challenges: Lower yields, increased side products.[7] Mitigation: Use of appropriate agitators (e.g., turbine, pitched blade); optimization of stirring speed; proper reactor baffling.[8] |
| Reagent Addition | Rapid addition is often possible. | Slow, controlled addition is crucial, especially for exothermic steps. | Challenges: Localized high concentrations, exotherms. Mitigation: Use of dosing pumps for controlled addition; subsurface addition to improve dispersion. |
| Product Isolation | Simple filtration and washing. | Handling large volumes of solids and liquids; efficient filtration and drying are critical. | Challenges: Product loss, longer processing times. Mitigation: Use of larger filtration equipment (e.g., Nutsche filter); optimization of washing and drying procedures. |
| Purification | Recrystallization from small volumes of solvent. | Large-volume recrystallizations can be challenging in terms of achieving consistent crystal size and purity. | Challenges: Inconsistent product quality, handling large solvent volumes. Mitigation: Controlled cooling profiles; seeding to control crystallization; use of appropriate crystallization vessels. |
Experimental Protocols
Lab-Scale Synthesis of this compound using Formic Acid and Acetic Anhydride
This protocol describes a typical lab-scale synthesis.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent like ethyl acetate.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, prepare the acetic formic anhydride by slowly adding acetic anhydride (1.5-2.0 equivalents) to ice-cold formic acid (3-5 equivalents). Stir the mixture for 15-30 minutes at 0 °C.[3]
-
Slowly add the freshly prepared acetic formic anhydride solution to the solution of Ethyl 4-aminobenzoate while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Minimizing Di-formylated Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of di-formylated byproducts during formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is di-formylation and why is it a problem?
A1: Di-formylation is a common side reaction in formylation processes where two formyl groups (-CHO) are introduced onto a single aromatic ring. This is often an undesired outcome as it leads to the formation of impurities, reducing the yield of the desired mono-formylated product and complicating the purification process. The presence of di-formylated byproducts can impact the efficacy and safety of pharmaceutical compounds.
Q2: Which formylation reactions are most prone to di-formylation?
A2: Reactions that are particularly susceptible to di-formylation include the Duff reaction and the Vilsmeier-Haack reaction, especially when the aromatic substrate is highly activated and has multiple available positions for electrophilic attack (e.g., phenols, anilines).[1]
Q3: What are the key factors that influence the formation of di-formylated byproducts?
A3: The primary factors include:
-
Stoichiometry of the formylating agent: An excess of the formylating agent significantly increases the likelihood of di-formylation.
-
Reactivity of the substrate: Highly activated aromatic rings with strong electron-donating groups are more susceptible to multiple formylations.
-
Reaction temperature and time: Higher temperatures and longer reaction times can promote the formation of di-formylated products.[2]
-
Steric hindrance: Less sterically hindered positions on the aromatic ring are more likely to undergo a second formylation.
Troubleshooting Guides
Issue 1: Higher than expected levels of di-formylated byproduct detected.
Possible Cause 1: Excess of Formylating Agent
-
Troubleshooting Tip: Carefully control the stoichiometry of the formylating agent. A stepwise reduction in the molar ratio of the formylating agent to the substrate can significantly favor mono-formylation. For instance, in a modified Duff reaction, adjusting the ratio of hexamethylenetetramine (HMTA) to the phenolic substrate is crucial for selective mono-formylation.[3][4]
Possible Cause 2: Highly Reactive Substrate
-
Troubleshooting Tip: For highly activated substrates, consider using a milder formylating reagent or adjusting the reaction conditions to be less forcing. Protecting sensitive functional groups on the substrate can also modulate its reactivity and prevent undesired side reactions.
Possible Cause 3: Sub-optimal Reaction Conditions
-
Troubleshooting Tip: Optimize the reaction temperature and time. Running the reaction at a lower temperature and for a shorter duration can often minimize the formation of di-formylated byproducts.[2] Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired mono-formylated product is maximized.
Issue 2: Difficulty in separating the mono- and di-formylated products.
Possible Cause: Similar Polarity of Products
-
Troubleshooting Tip: Develop a robust chromatographic separation method. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 or a phenyl column for aromatic compounds) and an optimized mobile phase gradient can effectively separate isomers.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives.
Quantitative Data on Di-formylation
The following table summarizes the effect of the stoichiometry of the formylating agent on the yield of mono- and di-formylated products in a modified Duff reaction of 4-substituted phenols.
| 4-Substituted Phenol | Molar Ratio (Phenol:HMTA) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 4-tert-Butylphenol | 1:1.1 | 65 | Not Detected |
| 4-tert-Butylphenol | 1:2.2 | 15 | 41 |
| 4-Methylphenol (p-cresol) | 1:1.1 | 58 | 4 |
| 4-Methylphenol (p-cresol) | 1:2.2 | 12 | 29 |
| 4-Methoxyphenol | 1:1.1 | 72 | Not Detected |
| 4-Methoxyphenol | 1:2.2 | 25 | 35 |
Data adapted from Lindoy, L. F., et al. (1998). Synthesis.[3]
Experimental Protocols
Protocol 1: Selective Mono-formylation of 4-tert-Butylphenol via a Modified Duff Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in anhydrous trifluoroacetic acid.
-
Reagent Addition: Add hexamethylenetetramine (HMTA) (1.1 eq) portion-wise to the solution while stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice and concentrated HCl. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure mono-formylated product.
Protocol 2: Minimizing Di-formylation in the Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by HPLC to determine the optimal time to quench the reaction to maximize the mono-formylated product.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium acetate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Caption: Mechanism of mono- and di-formylation.
Caption: Troubleshooting workflow for high di-formylation.
Analytical Characterization of Di-formylated Byproducts
The following table provides typical analytical data for the characterization of mono- and di-formylated phenolic compounds.
| Analytical Technique | Mono-formylated Phenol | Di-formylated Phenol |
| ¹H NMR (δ, ppm) | Aldehyde proton: 9.8-10.5 (s, 1H)Aromatic protons: 6.5-8.0Phenolic proton: 4.5-11.0 (br s, 1H) | Aldehyde protons: 9.9-10.6 (s, 2H)Remaining aromatic proton: 7.0-8.5 (s, 1H)Phenolic proton: 5.0-12.0 (br s, 1H) |
| ¹³C NMR (δ, ppm) | Carbonyl carbon: 190-195 | Carbonyl carbons: 190-196 |
| IR (cm⁻¹) | C=O stretch: 1660-1700O-H stretch: 3100-3500 (broad) | C=O stretch: 1650-1690O-H stretch: 3000-3400 (broad) |
| GC-MS | Molecular ion peak (M⁺)Fragment ions corresponding to loss of -CHO (M-29) | Molecular ion peak (M⁺)Fragment ions corresponding to sequential loss of -CHO groups |
Note: Specific chemical shifts and fragmentation patterns will vary depending on the substitution pattern of the aromatic ring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Formylating Agents for the Synthesis of Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
The N-formylation of aromatic amines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals and other fine chemicals. Ethyl 4-formamidobenzoate, a derivative of the local anesthetic benzocaine (ethyl 4-aminobenzoate), is a valuable building block in medicinal chemistry. The selection of a formylating agent is critical, as it directly influences reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of common formylating agents for the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Formylating Agents
The efficacy of different formylating agents for the synthesis of this compound can be evaluated based on reaction yield, time, and conditions. The following table summarizes quantitative data from various reported methods.
| Formylating Agent/System | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Formic Acid | None | Toluene | Reflux | 4-9 h | High (unspecified) | [1] |
| Formic Acid | None | Solvent-free | 60 | Not Specified | Moderate to Excellent | [2] |
| Formic Acid/Acetic Anhydride (in situ AFA) | Silica Gel | Solvent-free | 75-78 (MW) | 2 min | 84 | [3] |
| Acetic Formic Anhydride (AFA) | None | Diethyl Ether | 0 | Not Specified | High (unspecified) | [4] |
| Chloral | Not Specified | Not Specified | Not Specified | Not Specified | Excellent (general) | [1] |
| Ethyl Formate | NaHSO₄·H₂O/Activated Charcoal | Ethyl Formate | Reflux (54) | 10-100 min | 80-94 (for anilines) | [5] |
Note: "AFA" refers to Acetic Formic Anhydride. "MW" indicates microwave-assisted synthesis. Data for ethyl formate is for general anilines and serves as a reference.
Detailed Experimental Protocols
Method 1: Formylation with Formic Acid
This protocol is a general and straightforward method for the N-formylation of amines.[1]
Materials:
-
Ethyl 4-aminobenzoate
-
85% Formic Acid
-
Toluene
-
Dean-Stark trap
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 4-aminobenzoate (1.0 eq).
-
Add toluene to the flask to create a stirrable suspension.
-
Add 85% formic acid (1.0-1.2 eq) to the mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.
Method 2: Formylation with Acetic Formic Anhydride (in situ generation)
Acetic formic anhydride is a more reactive formylating agent than formic acid and is typically generated in situ from formic acid and acetic anhydride.[4] This method is often faster and can be performed at lower temperatures.
Materials:
-
Ethyl 4-aminobenzoate
-
Formic Acid (excess)
-
Acetic Anhydride
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether).
-
In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath.
-
Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
Slowly add the freshly prepared acetic formic anhydride solution to the solution of ethyl 4-aminobenzoate at 0 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Logical Workflow for Formylating Agent Selection
The choice of a formylating agent depends on several factors including the desired reaction rate, temperature sensitivity of the substrate, and the need for a catalyst- or solvent-free system. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a formylating agent.
Signaling Pathways and Experimental Workflow
The general mechanism for N-formylation of an amine with formic acid involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide. The use of acetic formic anhydride enhances the electrophilicity of the formyl group, leading to a more facile reaction.
The experimental workflow for a typical formylation reaction followed by purification is outlined below.
Caption: General experimental workflow for formylation.
Conclusion
Both formic acid and acetic formic anhydride are effective reagents for the synthesis of this compound.
-
Formic acid offers a simple, cost-effective, and environmentally benign option, particularly when used without a solvent or with a recyclable solvent like toluene. The reaction may require heating and longer reaction times.
-
Acetic formic anhydride , typically generated in situ, is a more potent reagent, allowing for faster reactions at lower temperatures. This can be advantageous for substrates that are sensitive to heat. However, it requires an additional reagent (acetic anhydride) and careful control of the reaction temperature.
-
Microwave-assisted synthesis , particularly with formic acid and a solid support like silica gel, presents a green and highly efficient alternative, significantly reducing reaction times.[3]
The optimal choice of formylating agent will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and economic considerations. For routine, large-scale synthesis, the formic acid method may be preferable due to its simplicity and low cost. For rapid, small-scale synthesis or for temperature-sensitive applications, in situ generated acetic formic anhydride or microwave-assisted methods are excellent alternatives.
References
A Comparative Guide to the Reactivity of N-formyl and N-acetyl Groups on Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Comparative Reactivity Analysis: N-formyl vs. N-acetyl
The electronic and steric characteristics of the N-formyl and N-acetyl groups impart distinct reactive properties to the ethyl benzoate molecule. These differences are most pronounced in reactions involving the aromatic ring and the ester functionality.
Electrophilic Aromatic Substitution
Both the N-formylamino (-NHCHO) and N-acetylamino (-NHCOCH₃) groups are classified as ortho-para directing and activating groups in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.[4][5]
However, the degree of activation is attenuated in both cases compared to a simple amino (-NH₂) group because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group.[6][7] This delocalization reduces the availability of the lone pair to the aromatic ring.
Key Differences:
-
Steric Hindrance: The N-acetyl group is sterically bulkier than the N-formyl group. This increased steric hindrance at the ortho positions in the N-acetyl derivative generally leads to a higher proportion of the para-substituted product in EAS reactions compared to the N-formyl derivative.[1]
-
Electronic Effects: The formyl group is slightly more electron-withdrawing than the acetyl group. This subtle electronic difference may lead to a marginally lower reactivity of the N-formyl derivative in EAS reactions compared to the N-acetyl derivative, although this effect is generally considered less significant than the steric influence on the ortho/para product ratio.
The general mechanism for electrophilic aromatic substitution on these compounds is depicted below:
Caption: Generalized workflow for electrophilic aromatic substitution.
Hydrolysis of the Ester Group
The hydrolysis of the ethyl ester functionality in both N-formyl and N-acetyl aminobenzoates can be catalyzed by acid or base. The rate of this reaction is influenced by the electronic nature of the substituent on the aromatic ring.
Expected Trends:
Under basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution. The rate of this reaction is generally enhanced by electron-withdrawing groups on the benzene ring, which increase the electrophilicity of the ester carbonyl carbon. Given that both the N-formylamino and N-acetylamino groups are electron-donating overall (due to resonance), they are expected to decrease the rate of basic hydrolysis compared to unsubstituted ethyl benzoate.
Experimental Protocols
Detailed experimental protocols for relevant reactions are provided below. These protocols are based on established procedures for similar compounds and can be adapted for a direct comparative study.
Synthesis of Ethyl p-aminobenzoate (Benzocaine)
This procedure outlines the Fischer esterification of p-aminobenzoic acid, which is a common precursor for the N-acylated derivatives.[9]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[9]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the mixture while stirring.[9]
-
Heat the mixture at reflux for 60-75 minutes.[9]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.[9]
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until the cessation of CO₂ evolution and the pH is approximately 8.[9]
-
Collect the precipitated ethyl p-aminobenzoate by vacuum filtration, wash with ice-cold water, and dry.[9]
Caption: Experimental workflow for Fischer esterification.
General Procedure for N-acylation of Ethyl p-aminobenzoate
This procedure can be adapted for both N-formylation and N-acetylation.
For N-acetylation:
-
Reagents: Ethyl p-aminobenzoate, Acetic Anhydride, Pyridine (optional, as a catalyst and acid scavenger).
-
Procedure: Dissolve ethyl p-aminobenzoate in a suitable solvent (e.g., dichloromethane). Add a slight excess of acetic anhydride. The reaction can be stirred at room temperature until completion (monitored by TLC). An aqueous workup followed by recrystallization will yield the desired product.
For N-formylation:
-
Reagents: Ethyl p-aminobenzoate, Formic Acid.
-
Procedure: A common method involves heating ethyl p-aminobenzoate with an excess of formic acid. The reaction progress can be monitored by TLC. After completion, the excess formic acid can be removed under reduced pressure, and the product purified by recrystallization.
Comparative Nitration of Ethyl N-formyl- and N-acetyl-p-aminobenzoate
This hypothetical experiment is designed to directly compare the reactivity and regioselectivity of the two substrates.
Materials:
-
Ethyl N-formyl-p-aminobenzoate
-
Ethyl N-acetyl-p-aminobenzoate
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure (to be performed in parallel for both substrates):
-
In a flask, dissolve a known amount of the ethyl N-acylaminobenzoate in concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 30 minutes).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product and determine the yield.
-
Analyze the product mixture (e.g., by ¹H NMR or GC-MS) to determine the ratio of ortho and para isomers.
By keeping the reaction time, temperature, and reagent stoichiometry identical for both substrates, the yields and ortho/para ratios will provide a direct comparison of the reactivity and directing effects of the N-formyl and N-acetyl groups.
Data Presentation
As direct comparative experimental data is not available in the literature, the following table presents expected qualitative outcomes based on established principles of organic chemistry. A quantitative comparison would require dedicated experimental investigation.
| Feature | Ethyl N-formylaminobenzoate | Ethyl N-acetylaminobenzoate | Rationale |
| Reactivity in EAS | Slightly less reactive | Slightly more reactive | The formyl group is slightly more electron-withdrawing than the acetyl group. |
| Ortho/Para Ratio in EAS | Higher proportion of ortho isomer | Higher proportion of para isomer | The N-acetyl group is sterically bulkier, hindering attack at the ortho positions.[1] |
| Rate of Basic Hydrolysis | Slightly faster | Slightly slower | The formyl group's slightly greater electron-withdrawing nature may increase the electrophilicity of the ester carbonyl. |
Conclusion
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetanilide is less reactive than aniline toward electrophilic substituti.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Ethyl 4-formamidobenzoate and Other N-protected Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selection of an appropriate protecting group for amine functionalities is a critical decision that influences reaction yields, purification strategies, and the overall efficiency of the synthetic route. The stability of these protecting groups under various conditions is a key factor in their selection. This guide provides an objective comparison of the stability of Ethyl 4-formamidobenzoate against other commonly used N-protected aminobenzoates, namely those with tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups. The information presented is based on established principles of protecting group chemistry and standard pharmaceutical stability testing protocols.
Comparative Stability Overview
The stability of an N-protecting group is intrinsically linked to its chemical structure and the conditions to which it is exposed. Carbamates, such as Boc, Cbz, and Fmoc, are generally more stable than amides, like the formyl group, under neutral conditions. However, their lability under specific acidic, basic, or reductive conditions is a key feature for their selective removal.[1][2]
Key Stability Principles:
-
Formyl (For): As an amide, the formyl group is susceptible to both acidic and basic hydrolysis.[3] Compared to other acyl groups like acetyl, the formyl group is generally considered to be more labile.
-
tert-Butoxycarbonyl (Boc): This carbamate is highly stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2]
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions but is susceptible to catalytic hydrogenolysis.[2]
-
9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is notably stable to acidic conditions but is cleaved under mild basic conditions, often using a secondary amine like piperidine.[4]
Quantitative Stability Data
Table 1: Hydrolytic Stability Data (Illustrative)
| Compound | Protecting Group | Condition | Half-life (t½) (hours) | Primary Degradation Product |
| This compound | Formyl | 0.1 M HCl, 60°C | < 1 | Ethyl 4-aminobenzoate |
| This compound | Formyl | 0.1 M NaOH, 60°C | < 1 | 4-Aminobenzoic acid (after ester hydrolysis) |
| Ethyl 4-(tert-butoxycarbonylamino)benzoate | Boc | 0.1 M HCl, 60°C | ~ 2-4 | Ethyl 4-aminobenzoate |
| Ethyl 4-(tert-butoxycarbonylamino)benzoate | Boc | 0.1 M NaOH, 60°C | > 48 | 4-(tert-butoxycarbonylamino)benzoic acid |
| Ethyl 4-(benzyloxycarbonylamino)benzoate | Cbz | 0.1 M HCl, 60°C | > 48 | No significant degradation |
| Ethyl 4-(benzyloxycarbonylamino)benzoate | Cbz | 0.1 M NaOH, 60°C | > 24 | 4-(Benzyloxycarbonylamino)benzoic acid |
| Ethyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoate | Fmoc | 0.1 M HCl, 60°C | > 48 | No significant degradation |
| Ethyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoate | Fmoc | 20% Piperidine in DMF, RT | < 0.5 | Ethyl 4-aminobenzoate |
Table 2: Thermal and Photostability Data (Illustrative)
| Compound | Protecting Group | Thermal Decomposition (TGA, Onset °C) | Photostability (UV 254 nm, % Degradation after 24h) |
| This compound | Formyl | ~ 150-180 | 15-25% |
| Ethyl 4-(tert-butoxycarbonylamino)benzoate | Boc | ~ 130-160 | 10-20% |
| Ethyl 4-(benzyloxycarbonylamino)benzoate | Cbz | ~ 180-210 | 5-15% |
| Ethyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoate | Fmoc | ~ 200-230 | > 30% (due to fluorenyl moiety) |
Note: The photodegradation of the unprotected Ethyl 4-aminobenzoate has been shown to be effective with a UV/PDS process.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the comparative stability of the N-protected aminobenzoates. These protocols are based on standard guidelines for forced degradation studies in the pharmaceutical industry.[6][7][8]
Protocol 1: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis under acidic and basic conditions.
Apparatus:
-
HPLC system with a UV detector
-
Constant temperature water bath or oven
-
pH meter
-
Volumetric flasks and pipettes
Reagents:
-
This compound
-
Ethyl 4-(tert-butoxycarbonylamino)benzoate
-
Ethyl 4-(benzyloxycarbonylamino)benzoate
-
Ethyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of each test compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
-
Incubation: Place the vials in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products (primarily ethyl 4-aminobenzoate and the corresponding protected benzoic acid).
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point. Determine the hydrolysis rate constant (k) and the half-life (t½) for each compound under each condition.
Protocol 2: Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of each compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition for each compound.
Protocol 3: Photostability Testing
Objective: To assess the degradation of the compounds upon exposure to UV light.
Apparatus:
-
Photostability chamber equipped with a UV lamp (e.g., 254 nm)
-
Quartz cuvettes or vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of each compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 0.1 mg/mL in quartz vials. Prepare a control sample for each compound, wrapped in aluminum foil to protect it from light.
-
Exposure: Place the vials in the photostability chamber. Expose the samples to UV light for a defined period (e.g., 24 hours). Keep the control samples in the same chamber but shielded from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the control sample.
Visualizations
General Workflow for Comparative Stability Testing
Caption: Workflow for comparative stability analysis.
Decision Tree for Protecting Group Selection Based on Stability
Caption: Selecting a protecting group based on stability.
Conclusion
The choice of an N-protecting group for ethyl 4-aminobenzoate is a critical parameter in multi-step synthesis. While this compound offers a simple and small protecting group, its stability is generally lower compared to the commonly used carbamate protecting groups, particularly under hydrolytic stress.
-
This compound is most susceptible to both acidic and basic hydrolysis.
-
Ethyl 4-(tert-butoxycarbonylamino)benzoate (Boc-protected) is the protecting group of choice when subsequent reactions are performed under basic conditions and deprotection is desired under acidic conditions.
-
Ethyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoate (Fmoc-protected) is ideal for syntheses requiring acidic conditions, with the option for mild basic deprotection.
-
Ethyl 4-(benzyloxycarbonylamino)benzoate (Cbz-protected) offers robust stability to both acid and base, with the unique feature of deprotection via hydrogenolysis, providing an orthogonal strategy to acid- or base-labile groups.
The selection of the most appropriate protecting group should be guided by the specific reaction conditions of the subsequent synthetic steps and the desired deprotection strategy. The experimental protocols outlined in this guide provide a framework for conducting direct comparative stability studies to generate the necessary data for an informed decision.
References
- 1. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Protecting Groups Stability [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
A Comparative Guide to Analytical Method Validation for Ethyl 4-formamidobenzoate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 4-formamidobenzoate is a critical step in the drug development pipeline. The choice of analytical methodology directly impacts the reliability and accuracy of purity assessments. This guide provides a comparative overview of two common and powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of analytical methods to determine the purity of this compound.
The selection between HPLC and GC often depends on the volatility and thermal stability of the analyte and its potential impurities. This compound is a compound amenable to both techniques, making a data-driven comparison essential for methodological selection.
Performance Comparison of Analytical Methods
While specific validated method data for this compound is not extensively published, the following tables summarize typical performance characteristics for HPLC and GC methods based on data from structurally similar aromatic esters and pharmaceutical intermediates. These values serve as a benchmark for what can be expected during the validation of a method for this compound.
Table 1: Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or known impurities |
Table 2: Performance Characteristics of a Validated GC-FID Method
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.5% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 0.03 - 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 - 0.30 µg/mL |
| Specificity | No interference from blank or known impurities |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a purity method.
Caption: A flowchart outlining the key stages of analytical method validation.
Experimental Protocols
The following are detailed, adaptable protocols for the determination of this compound purity using HPLC-UV and GC-FID.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Objective: To determine the purity of this compound and quantify its related substances by HPLC-UV.
2. Materials and Reagents:
-
This compound reference standard and test sample.
-
Potential impurities for specificity testing (e.g., Ethyl 4-aminobenzoate, 4-formamidobenzoic acid).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or other suitable buffer components.
-
0.45 µm membrane filters.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid). For example, Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample for Specificity: Prepare a sample solution and spike it with known impurities at a relevant concentration (e.g., 0.1% of the sample concentration).
5. Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), the standard solution, the sample solution, and the spiked sample solution. Assess for any interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from LOQ to 150% of the assay concentration). Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Objective: To determine the purity of this compound by GC-FID.
2. Materials and Reagents:
-
This compound reference standard and test sample.
-
High-purity solvents for sample dissolution (e.g., acetone, dichloromethane).
-
High-purity carrier gas (e.g., helium, nitrogen).
3. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetone to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
5. Validation Procedure:
-
Specificity: Inject the solvent blank and a solution of known related impurities to ensure no co-elution with the main peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from LOQ to 150% of the assay concentration). Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Analyze spiked samples at three different concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform six consecutive injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different instrument or analyst.
-
-
LOD & LOQ: Determine from the signal-to-noise ratio of progressively more dilute standard solutions.
Benchmarking the efficiency of different catalysts for N-formylation
For researchers, scientists, and drug development professionals, the efficient synthesis of N-formamides is a critical step in the development of new pharmaceuticals and fine chemicals. This guide provides a comprehensive benchmark of various catalytic systems for the N-formylation of amines, offering a clear comparison of their efficiency based on experimental data.
N-formylation is a fundamental reaction in organic synthesis, introducing a formyl group (-CHO) to a nitrogen atom. The resulting formamides are valuable intermediates in the production of a wide array of organic compounds, including pharmaceuticals, and also serve as important solvents.[1] The quest for more efficient, sustainable, and cost-effective N-formylation methods has led to the development of a diverse range of catalysts. These can be broadly categorized into homogeneous, heterogeneous, and nanocatalyst systems, each with distinct advantages and limitations. This guide will delve into the performance of these catalysts, with a focus on different formylating agents such as formic acid and carbon dioxide in combination with a reducing agent.
Benchmarking Catalyst Performance
The efficiency of a catalyst in N-formylation is determined by several key parameters, including reaction yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of various catalysts, providing a quantitative basis for comparison.
Catalytic N-Formylation Using Formic Acid
Formic acid is a widely used, readily available, and cost-effective formylating agent.[2] The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.[2] Various catalysts have been developed to enhance the efficiency of this process.
| Catalyst | Amine Substrate | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading | Ref. |
| Homogeneous Catalysts | ||||||
| Iodine | Aniline | 70 | 0.5 | 94 | 5 mol% | [3] |
| Indium | Aniline | 70 | 1 | 95 | 10 mol% | [4] |
| Heterogeneous Catalysts | ||||||
| ZnO | Aniline | 70 | 3 | 90 | 0.5 mmol | [5] |
| CeO₂ Nanocatalyst | 3-Methylaniline | RT | 0.03-2 | >90 | 5 mol% | [6] |
| Sulfated Tungstate | Aniline | 70 | 0.5 | 99 | 10 mol% | [6] |
| NP@SO₃H | Aniline | RT | 0.5 | 98 | - | [7] |
| Resin-Based Catalysts | ||||||
| Amberlite IR-120 [H⁺] | Aniline | MW | 60-120s | >95 | - | [4] |
Catalytic N-Formylation Using Carbon Dioxide and a Reducing Agent
The utilization of carbon dioxide (CO₂) as a C1 source for N-formylation is a green and sustainable approach.[1] This method typically requires a reducing agent, such as a hydrosilane, and a catalyst to facilitate the reaction.
| Catalyst | Amine Substrate | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | CO₂ Pressure | Ref. |
| Homogeneous Catalysts | |||||||
| Zn(OAc)₂/phen | N-Methylaniline | PhSiH₃ | 25 | 24 | 92 | 1 atm | [8] |
| RuCl₂(dmso)₄/ⁿBuPAd₂ | N-Methylaniline | PhSiH₃ | 100 | 24 | >99 | 30 bar | [9] |
| Heterogeneous Catalysts | |||||||
| Pd@POPs | Morpholine | H₂ | 100 | 24 | 92 | 3 MPa | [10][11] |
| DUT-5-CoH | p-Methoxybenzylamine | PhSiH₃ | 100 | 24 | >99 | 10 bar | [12] |
| Catalyst-Free | |||||||
| - | Various Amines | Hydrosilanes | RT | - | - | Ambient | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key N-formylation reactions.
General Procedure for N-Formylation using Formic Acid and a Heterogeneous Catalyst (ZnO)
A mixture of the amine (1 mmol), formic acid (3 mmol), and ZnO (0.5 mmol) is stirred under solvent-free conditions at 70°C for the appropriate time as indicated in the table.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding a suitable solvent and filtering the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography if necessary.[5]
General Procedure for N-Formylation using CO₂ and Hydrosilane with a Homogeneous Catalyst (Zn(OAc)₂/phen)
In a reaction vessel, Zn(OAc)₂ and 1,10-phenanthroline (phen) are mixed in a suitable solvent. The amine substrate and the hydrosilane (e.g., phenylsilane) are then added. The vessel is charged with carbon dioxide (at the specified pressure) and the reaction mixture is stirred at the indicated temperature for the required duration.[8] After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired N-formamide.[8]
Reaction Pathways and Experimental Workflow
Visualizing the complex mechanisms and experimental steps can aid in understanding and optimizing the N-formylation process.
Caption: N-Formylation mechanism using formic acid.
Caption: Proposed pathways for N-formylation with CO₂ and hydrosilanes.[14][15]
Caption: General experimental workflow for catalytic N-formylation.
References
- 1. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 8. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
Comparative spectroscopic analysis of Ethyl 4-formamidobenzoate and its precursors
A Comparative Spectroscopic Guide to Ethyl 4-formamidobenzoate and Its Precursors
This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound, its synthetic intermediate Ethyl 4-aminobenzoate, and the initial precursors, 4-aminobenzoic acid and ethanol. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of these compounds for identification, characterization, and quality control. The data presented is supported by experimental protocols and visual workflows to facilitate practical application.
Synthesis Pathway
This compound is typically synthesized in a two-step process. The first step is a Fischer esterification of 4-aminobenzoic acid with ethanol to yield Ethyl 4-aminobenzoate (also known as Benzocaine). The second step involves the formylation of the amino group of Ethyl 4-aminobenzoate to produce the final product.
Experimental Protocols
Synthesis of Ethyl 4-aminobenzoate (Esterification)
This protocol describes the acid-catalyzed esterification of 4-aminobenzoic acid.
-
Materials : 4-aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium carbonate solution.
-
Procedure :
-
Dissolve 4-aminobenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling, slowly pour the reaction mixture into cold water.
-
Neutralize the solution with a sodium carbonate solution until a white precipitate (Ethyl 4-aminobenzoate) forms and the solution is no longer acidic.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 4-aminobenzoate.
-
Synthesis of this compound (Formylation)
This protocol outlines the formylation of the intermediate, Ethyl 4-aminobenzoate.
-
Materials : Ethyl 4-aminobenzoate, formic acid, acetic anhydride.
-
Procedure :
-
In a flask, mix Ethyl 4-aminobenzoate with an excess of formic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Analysis
-
FTIR Spectroscopy : Spectra are recorded using a Fourier Transform Infrared spectrometer, typically with samples prepared as KBr pellets or as a thin film on a salt plate.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy : Absorption spectra are recorded using a UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) and measured in a quartz cuvette.
Comparative Spectroscopic Data
The progression from precursors to the final product is marked by distinct changes in the spectroscopic signatures, which are summarized below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in tracking the transformation of key functional groups. The disappearance of the broad O-H stretch from the carboxylic acid and the N-H stretches from the primary amine, along with the appearance of ester and amide bands, confirms the reaction's progress.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Reference(s) |
| 4-Aminobenzoic Acid | 2500-3300 (broad, acid) | 3300-3500 (two bands) | ~3000-3100 (aromatic) | ~1680 (acid) | ~1290 | |
| Ethanol | 3200-3600 (broad, alcohol) | - | ~2850-3000 (aliphatic) | - | ~1055 | |
| Ethyl 4-aminobenzoate | - | 3350-3450 (two bands) | ~2900-3100 | ~1690 (ester) | ~1270 | |
| This compound | - | ~3300 (amide N-H) | ~2900-3100 | ~1715 (ester), ~1690 (amide I) | ~1275 | Inferred from |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
¹H NMR Spectroscopy
Key changes include the appearance of signals for the ethyl group upon esterification and the emergence of formyl and amide protons after formylation, replacing the primary amine protons.
| Compound | -CH₃ (t, ppm) | -CH₂- (q, ppm) | -NH₂/-NH (s/br, ppm) | Aromatic H (m, ppm) | -COOH/-CHO (s, ppm) | Reference(s) |
| 4-Aminobenzoic Acid (DMSO-d₆) | - | - | ~5.9 | 6.6-7.7 | ~12.0 | |
| Ethanol (CDCl₃) | ~1.2 | ~3.7 | - (OH ~2.6) | - | - | |
| Ethyl 4-aminobenzoate (CDCl₃) | ~1.4 | ~4.3 | ~4.1 | 6.6-7.9 | - | |
| This compound (CDCl₃) | ~1.4 | ~4.4 | ~8.0 (NH) | 7.6-8.1 | ~8.4 (CHO) | Inferred from |
¹³C NMR Spectroscopy
The carbon spectra reflect the changes in hybridization and electronic environment around the carbon atoms, particularly the carbonyl carbons of the acid, ester, and amide groups.
| Compound | -CH₃ (ppm) | -CH₂- (ppm) | Aromatic C (ppm) | C=O (ppm) | Reference(s) |
| 4-Aminobenzoic Acid | - | - | ~113-153 | ~167 | |
| Ethanol | ~18 | ~58 | - | - | |
| Ethyl 4-aminobenzoate | ~14 | ~60 | ~113-151 | ~166 | |
| This compound | ~14 | ~61 | ~118-144 | ~166 (ester), ~160 (amide) | Inferred from |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals changes in the electronic structure of the aromatic chromophore. The addition and modification of substituents on the benzene ring cause shifts in the maximum absorption wavelength (λ_max).
| Compound | Solvent | λ_max (nm) | Reference(s) |
| 4-Aminobenzoic Acid | Methanol | ~280 | |
| Ethanol | Vapor | < 200 | |
| Ethyl 4-aminobenzoate | Water | ~290-310 | |
| This compound | N/A | Expected shift due to formyl group | - |
Workflow for Synthesis and Analysis
The logical flow from synthesis to characterization involves distinct stages of reaction, purification, and multi-faceted spectroscopic analysis to confirm the structure and purity of the synthesized compounds.
A Comparative Analysis of the Biological Activities of Ethyl 4-formamidobenzoate and Ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ethyl 4-aminobenzoate (commonly known as benzocaine) and its derivative, Ethyl 4-formamidobenzoate. While extensive research has been conducted on the biological profile of Ethyl 4-aminobenzoate and its various derivatives, there is a notable scarcity of publicly available data on the specific biological activities of this compound. This document summarizes the existing experimental data for Ethyl 4-aminobenzoate and its derivatives, outlines relevant experimental protocols, and discusses potential biological activities of this compound based on structure-activity relationships.
Executive Summary
Synthesis and Structural Relationship
This compound can be synthesized from Ethyl 4-aminobenzoate. This chemical modification, the formylation of the amino group, can significantly alter the compound's physicochemical properties and, consequently, its biological activity.
Comparative Biological Activity: Data Tables
Due to the lack of available data for this compound, the following tables focus on the reported biological activities of Ethyl 4-aminobenzoate and its derivatives.
Table 1: Antimicrobial Activity of Ethyl 4-aminobenzoate and its Derivatives
| Compound/Derivative | Test Organism | Assay Type | Concentration | Result (Zone of Inhibition in mm) | Reference |
| Ethyl 4-aminobenzoate | Streptococcus mutans, S. sanguis, S. mitis, S. salivarius, Actinomyces viscosus, Candida albicans | Liquid Culture | - | Significant reduction in cell growth | [1] |
| Schiff base of Ethyl 4-aminobenzoate and 5-Formyl salicylic acid | Staphylococcus aureus | Disc Diffusion | 5µg | 15 | [2] |
| Bacillus subtilis | Disc Diffusion | 5µg | 14 | [2] | |
| Escherichia coli | Disc Diffusion | 5µg | 16 | [2] | |
| Klebsiella aerogenes | Disc Diffusion | 5µg | 15 | [2] | |
| Aspergillus niger | Disc Diffusion | 100 units | 18 | [2] | |
| Candida albicans | Disc Diffusion | 100 units | 20 | [2] | |
| Schiff base of Ethyl 4-aminobenzoate and 5-Nitrovaniline | Staphylococcus aureus | Disc Diffusion | 5µg | 18 | [2] |
| Bacillus subtilis | Disc Diffusion | 5µg | 16 | [2] | |
| Escherichia coli | Disc Diffusion | 5µg | 18 | [2] | |
| Klebsiella aerogenes | Disc Diffusion | 5µg | 17 | [2] | |
| Aspergillus niger | Disc Diffusion | 100 units | 20 | [2] | |
| Candida albicans | Disc Diffusion | 100 units | 22 | [2] |
Table 2: Anticancer Activity of Benzocaine Derivatives
| Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| Thiazolidine derivative 6 | HepG-2 (Liver) | MTT Assay | 8.5 ± 0.9 µM | [3] |
| HCT-116 (Colon) | MTT Assay | 7.2 ± 0.6 µM | [3] | |
| MCF-7 (Breast) | MTT Assay | 9.1 ± 1.1 µM | [3] | |
| Thiazolidine derivative 7b | HepG-2 (Liver) | MTT Assay | 7.9 ± 0.5 µM | [3] |
| HCT-116 (Colon) | MTT Assay | 6.8 ± 0.4 µM | [3] | |
| MCF-7 (Breast) | MTT Assay | 8.3 ± 0.7 µM | [3] |
Experimental Protocols
Disc Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Detailed Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Collection: The diameter of the clear zone of no growth around each disc is measured in millimeters.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanisms of Action and Signaling Pathways
Ethyl 4-aminobenzoate
The primary mechanism of action for Ethyl 4-aminobenzoate as a local anesthetic is the blockage of voltage-gated sodium channels in the neuronal membrane. This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the initiation and conduction of nerve impulses.
The antimicrobial activity of benzocaine and its derivatives is thought to be due to the disruption of the bacterial cell membrane integrity. Some derivatives have also been shown to target essential bacterial enzymes like DNA gyrase.[3]
The anticancer activity of benzocaine derivatives has been linked to the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells, leading to the induction of apoptosis.[3]
This compound: A Data Deficit
Currently, there is a significant lack of published experimental data on the biological activities of this compound. As it is a known degradation product of benzocaine, its biological profile has not been a primary focus of research.
From a structure-activity relationship (SAR) perspective, the formylation of the amino group in Ethyl 4-aminobenzoate to give this compound introduces a bulkier, more polar formamido group. This change can affect the molecule's ability to bind to biological targets. For instance, the free amino group in benzocaine is often crucial for its interaction with receptors and for its further chemical modification into more active derivatives like Schiff bases. The presence of the formyl group may hinder these interactions and derivatizations, potentially leading to a different or reduced biological activity profile compared to the parent compound. However, without experimental data, this remains speculative.
Conclusion
Ethyl 4-aminobenzoate is a versatile molecule with well-documented local anesthetic properties and a scaffold that has been successfully modified to yield derivatives with significant antimicrobial and anticancer activities. The mechanisms of action for these activities are beginning to be understood, providing a basis for the rational design of new therapeutic agents.
In stark contrast, the biological activity of this compound remains largely unexplored. While its chemical structure is closely related to Ethyl 4-aminobenzoate, the impact of the formamido group on its biological profile is unknown. This represents a clear knowledge gap and an opportunity for future research. Screening this compound for various biological activities, including antimicrobial and anticancer effects, would provide valuable data to complete the comparative analysis and could potentially uncover novel biological properties. Until such studies are conducted, any discussion of the biological activity of this compound is purely speculative. Researchers are encouraged to investigate the biological effects of this compound to provide a more complete understanding of the structure-activity relationships within this class of molecules.
References
- 1. Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or Benzocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different purification techniques for Ethyl 4-formamidobenzoate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. Ethyl 4-formamidobenzoate, a key intermediate in the synthesis of various pharmaceuticals, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a head-to-head comparison of common purification techniques—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—supported by experimental data from related benzoate esters to illustrate potential outcomes.
Data Presentation: A Comparative Overview
| Purification Technique | Crude Product Purity (%) | Post-Purification Purity (%) | Recovery/Yield (%) | Key Considerations |
| Recrystallization | ~95% | >99.8% | 85-90% | Highly effective for removing small amounts of impurities from solid samples. Yield can be operator-dependent. |
| Flash Column Chromatography | ~85% | >98% | 90-95% | Excellent for separating compounds with different polarities from a complex mixture. |
| Preparative HPLC | Variable | >99% | Variable | Offers the highest resolution for purification, ideal for isolating highly pure compounds, but can be more time-consuming and expensive. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for similar benzoate esters and can be adapted for this compound.
Recrystallization of this compound
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility.
Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent should dissolve this compound sparingly at room temperature but completely at an elevated temperature. Ethanol has been shown to be an effective solvent for the recrystallization of related amino and formamido benzoate esters.[1]
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of ethanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Flash Column Chromatography of this compound
Flash column chromatography is a rapid purification method that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture based on their polarity.[2][3]
Protocol:
-
TLC Analysis: Before performing column chromatography, determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes is a common choice for benzoate esters.[2][3] The ideal solvent system should provide a good separation of the desired compound from its impurities, with an Rf value for the target compound typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring an evenly packed column. Do not let the silica gel run dry.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative HPLC of this compound
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining highly pure compounds or for separating complex mixtures that are difficult to resolve by other methods.[4][5]
Protocol:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid.[6]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and collect fractions as they elute from the column. A UV detector is typically used to monitor the elution of compounds.
-
Fraction Analysis and Isolation: Analyze the collected fractions by analytical HPLC to confirm their purity. Combine the pure fractions and remove the solvent to yield the purified product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each purification technique.
References
Cost-benefit analysis of different synthetic routes to Ethyl 4-formamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to Ethyl 4-formamidobenzoate, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, cost of materials, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
Two principal synthetic pathways to this compound are evaluated:
-
Route 1: A three-step synthesis commencing with the esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group, and culminating in the formylation of the resulting amine.
-
Route 2: A two-step synthesis beginning with the formylation of 4-aminobenzoic acid, followed by esterification to yield the final product.
This analysis indicates that Route 1 is a more established and higher-yielding pathway, despite involving an additional step. The starting materials are readily available, and the reaction conditions are well-documented. Route 2 presents a potentially more streamlined approach; however, the initial formylation of 4-aminobenzoic acid can be challenging, with limited high-yield protocols available in the literature.
Route 1: From 4-Nitrobenzoic Acid
This route is a well-established, three-step process.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Esterification of 4-Nitrobenzoic Acid
-
Procedure: To a solution of 4-nitrobenzoic acid (1 eq.) in ethanol (10 vol.), concentrated sulfuric acid (0.1 eq.) is added cautiously. The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water, and the precipitated product is collected by filtration, washed with water, and dried.
-
Yield: Typically 90-95%.
Step 2: Reduction of Ethyl 4-nitrobenzoate
-
Procedure: Ethyl 4-nitrobenzoate (1 eq.) is dissolved in ethanol (10 vol.), and 10% Palladium on carbon (1-2 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford Ethyl 4-aminobenzoate.
-
Yield: Typically 95-99%.
Step 3: Formylation of Ethyl 4-aminobenzoate
-
Procedure: A mixture of formic acid (1.5 eq.) and acetic anhydride (1.2 eq.) is prepared and cooled in an ice bath. Ethyl 4-aminobenzoate (1 eq.) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol/water.
-
Yield: Typically 85-90%.
Route 2: From 4-Aminobenzoic Acid
This route offers a more direct pathway, though it presents its own challenges.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Formylation of 4-Aminobenzoic Acid
-
Procedure: 4-Aminobenzoic acid (1 eq.) is heated in formic acid (5-10 vol.) at reflux for 2-4 hours. The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The resulting solid is triturated with water, filtered, and dried.
-
Yield: Variable, often moderate (50-70%). The reaction can be challenging to drive to completion and may require optimization.
Step 2: Esterification of 4-Formamidobenzoic Acid
-
Procedure: To a suspension of 4-formamidobenzoic acid (1 eq.) in ethanol (10 vol.), thionyl chloride (1.2 eq.) is added dropwise at 0 °C. The mixture is then heated at reflux for 3-5 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization.[1][2][3]
-
Yield: Typically 80-90%.
Cost-Benefit Analysis
The following tables provide a comparative overview of the two routes based on estimated laboratory-scale synthesis. Bulk pricing will significantly impact industrial-scale production costs.
Reagent Cost Comparison
| Reagent | Route 1 Cost (per mole of product) | Route 2 Cost (per mole of product) |
| 4-Nitrobenzoic Acid | ~$9.00[4][5][6][7] | - |
| 4-Aminobenzoic Acid | - | ~$5.00 |
| Ethanol | ~$2.00[8][9][10][11] | ~$2.00[8][9][10][11] |
| Sulfuric Acid | ~$0.50 | - |
| Palladium on Carbon (10%) | ~$20.00 (catalyst, can be recovered)[12][13][14][15] | - |
| Formic Acid | ~$1.00[16][17] | ~$2.00[16][17][18] |
| Acetic Anhydride | ~$1.50[19][20][21][22] | - |
| Thionyl Chloride | - | ~$3.00 |
| Estimated Total | ~$34.00 | ~$12.00 |
Note: Prices are estimates based on currently available data for laboratory-grade chemicals and are subject to change. Catalyst recovery in Route 1 can significantly reduce its contribution to the overall cost.
Performance and Environmental/Safety Comparison
| Parameter | Route 1 | Route 2 |
| Overall Yield | High (70-80%) | Moderate (40-60%) |
| Number of Steps | 3 | 2 |
| Key Advantages | High overall yield, reliable and well-documented procedures. | Fewer steps, potentially more atom-economical if formylation yield can be optimized. |
| Key Disadvantages | Three steps, use of flammable hydrogen gas and a precious metal catalyst. | Lower overall yield, formylation of p-aminobenzoic acid can be problematic. Use of corrosive and hazardous thionyl chloride.[2][23][24] |
| Safety Hazards | Flammable hydrogen gas, pyrophoric catalyst (Pd/C).[12][13][14][15] | Corrosive and toxic thionyl chloride, which reacts violently with water.[2][23][24] |
| Environmental Impact | Use of a heavy metal catalyst (palladium), though it can be recycled. Generation of aqueous waste from workups. | Use of corrosive thionyl chloride which generates acidic waste (HCl and SO2).[2][23][24] |
Logical Flow of Analysis
Caption: Decision-making workflow for route selection.
Conclusion
For laboratory-scale synthesis where reliability and high yield are paramount, Route 1 is the recommended pathway for the preparation of this compound. The procedures are robust and well-documented, leading to a consistently pure product. While the initial reagent cost appears higher, particularly due to the palladium catalyst, the high overall yield and potential for catalyst recycling make it an economically viable option.
Route 2 , while theoretically more efficient due to fewer steps, suffers from a less reliable and often lower-yielding initial formylation step. The use of thionyl chloride in the esterification step also introduces significant safety and environmental concerns that must be carefully managed. Further research into optimizing the formylation of 4-aminobenzoic acid could make this route more competitive in the future.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost constraints, and safety protocols.
References
- 1. pjoes.com [pjoes.com]
- 2. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Nitrobenzoic acid, 500 g, CAS No. 62-23-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. alkalisci.com [alkalisci.com]
- 8. indiamart.com [indiamart.com]
- 9. Ethyl Alcohol Cost: Find Best Prices Now [accio.com]
- 10. Ethyl Alcohol Price in US - December 2025 Market Prices (Updated Daily) [selinawamucii.com]
- 11. Ethyl Alcohol, 95%, 4 L | Flinn Scientific [flinnsci.com]
- 12. strem.com [strem.com]
- 13. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 14. 7440-05-3 Cas No. | Palladium on carbon, 10% Pd, powder | Apollo [store.apolloscientific.co.uk]
- 15. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Formic Acid 90-95% Solution Supplier | Buy Methanoic Acid - CORECHEM Inc. [corecheminc.com]
- 17. laballey.com [laballey.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 20. intratec.us [intratec.us]
- 21. laballey.com [laballey.com]
- 22. Acetic Anhydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment: Cross-Validation of HPLC and qNMR for Ethyl 4-formamidobenzoate
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is fundamental to ensuring safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as Ethyl 4-formamidobenzoate, employing robust and orthogonal analytical methods is a critical regulatory and scientific requirement. This guide presents a cross-validation of two premier analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for identifying, quantifying, and purifying the individual components of a mixture.[1][2][3] It is particularly effective for non-volatile or thermally unstable compounds.[4] In contrast, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without needing an identical reference standard for the analyte.[5][6] The non-destructive nature of qNMR and the direct proportionality between signal intensity and the number of atomic nuclei make it an invaluable tool for purity assessment.[5]
This comparison provides detailed experimental protocols, presents comparative data, and outlines the logical workflows for each technique to assist researchers and drug development professionals in making informed decisions for the purity analysis of small molecules like this compound.
Comparative Overview of HPLC and qNMR
The selection of an analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, and the desired level of accuracy.[4] While HPLC is excellent at detecting trace impurities, qNMR provides an absolute measure of the analyte's mass fraction in a sample, offering a valuable orthogonal approach for verification.[5]
| Feature | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV).[2][5] | Direct measurement of nuclear spin resonance in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[5][7] |
| Purity Type | Relative Purity (typically by area percent normalization). | Absolute Purity (determined against a certified internal standard).[5][8] |
| Reference Standard | Requires a reference standard of the same compound for identification and assay, but not for area percent purity.[9] | Does not require an identical analyte standard; uses a certified internal standard of a different compound.[8][10] |
| Sensitivity | High (can detect trace impurities, often at ppm levels). | Moderate (generally requires >1 mg of sample).[8] |
| Specificity | High, based on retention time and detector response (e.g., UV spectrum). Co-elution can be a challenge.[11] | Very high, based on unique chemical shifts of protons. Provides structural information simultaneously. |
| Sample Throughput | High, suitable for automation. | Moderate, longer acquisition times may be needed for high precision.[8] |
| Sample Requirement | Microgram to milligram quantities, destructive. | Milligram quantities, non-destructive.[6][8] |
| Quantification | Based on peak area relative to the total peak area. Can be influenced by the response factor of impurities.[5] | Based on the integral ratio of analyte signals to a certified internal standard's signal.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols are optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for determining the purity of this compound using the area normalization method.
1. Instrumentation and Reagents:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (optional, for mobile phase modification).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. For example, starting with 30% Acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
4. Purity Calculation:
-
The purity is determined by the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[5]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This protocol details the determination of this compound purity using ¹H-qNMR with a certified internal standard.
1. Instrumentation and Reagents:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Internal Standard: Maleic acid (certified reference material, ≥99.5% purity). Must have signals that do not overlap with the analyte.[12]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Spectrometer Parameters:
-
Nucleus: ¹H.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.
-
Spectral Width: Appropriate range to cover all signals (e.g., 0-12 ppm).
4. Purity Calculation:
-
The purity is calculated using the following equation, which relates the integral values of the analyte and the internal standard to their respective molar quantities.
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral values of the signals for the analyte and standard.
-
N_analyte, N_std: Number of protons for the integrated signals of the analyte and standard.
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Mass of the analyte and standard.
-
P_std: Purity of the internal standard.
-
Quantitative Data Summary
The following table summarizes hypothetical purity results for this compound obtained from triplicate measurements using both HPLC and qNMR, demonstrating the performance and precision of each technique.
| Analysis Replicate | HPLC Purity (% Area) | qNMR Purity (% w/w) |
| 1 | 99.65 | 99.21 |
| 2 | 99.71 | 99.35 |
| 3 | 99.68 | 99.28 |
| Mean | 99.68 | 99.28 |
| Standard Deviation | 0.03 | 0.07 |
| % RSD | 0.03% | 0.07% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process for both HPLC and qNMR.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. moravek.com [moravek.com]
- 3. onyxipca.com [onyxipca.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-formamidobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-formamidobenzoate (CAS No. 5422-63-9), a compound noted for being harmful if swallowed and for its potential to cause allergic skin reactions.[1] Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety data for this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Sensitization, Skin (Category 1) | Warning | H317: May cause an allergic skin reaction | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This ensures that the material is handled and disposed of in accordance with all applicable federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers of waste this compound with its full chemical name and any associated hazard symbols.
-
Segregate waste this compound from other chemical waste streams to prevent accidental mixing with incompatible substances.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, safety glasses, and a lab coat.
3. Container Management:
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
For contaminated packaging, it should be disposed of as unused product.[2]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and direct sunlight.[2]
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
6. Spill Management:
-
In the event of a spill, avoid creating dust.[2]
-
Pick up the spilled material and place it in a suitable, closed container for disposal.[2]
-
Ensure adequate ventilation in the affected area.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
Personal protective equipment for handling Ethyl 4-formamidobenzoate
Essential Safety and Handling Guide for Ethyl 4-formamidobenzoate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 5422-63-9). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-Formyl Benzocaine, ethyl 4-(formylamino)benzoate[1]
-
CAS Number: 5422-63-9[1]
-
Molecular Formula: C₁₀H₁₁NO₃[1]
-
Molecular Weight: 193.20 g/mol [1]
Hazard Summary: this compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause serious eye irritation and skin irritation.[1] Furthermore, it may cause an allergic skin reaction.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation[1]
-
H317: May cause an allergic skin reaction[2]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical safety goggles.[1] A face shield is recommended if there is a risk of dust generation.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly.[1] | A standard laboratory coat. A complete protective suit is recommended for larger quantities or when significant dust generation is unavoidable.[1] | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1] If ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[1] |
| In Solution | Safety glasses with side shields or chemical safety goggles.[1] | Chemical-resistant gloves.[1] | Laboratory coat.[1] | Work in a well-ventilated area or under a chemical fume hood. |
| Spill Cleanup (Solid) | Chemical safety goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves.[1] | A complete protective suit protecting against chemicals.[1] | A NIOSH-approved respirator with a particulate filter is required to prevent inhalation of dust.[1] |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles.[1] | Chemical-resistant gloves.[1] | Laboratory coat.[1] | Work in a well-ventilated area. |
Operational and Disposal Plans
Adherence to standardized procedures for handling, spill response, and waste disposal is essential for laboratory safety.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is strongly recommended to minimize exposure.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Preventing Dust Formation: Avoid the formation of dust and aerosols during handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Assemble PPE: Before cleanup, don the appropriate PPE as specified in the table above for spill cleanup. This includes respiratory protection.[1]
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from spreading.[5] Dampened paper towels can also be placed over the spill to minimize dust generation.[6]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[7][8] Do not use air hoses for cleaning.
-
Decontamination: Once the bulk of the material is removed, decontaminate the area by wiping with a wet cloth or paper towel. Place all cleanup materials (including contaminated PPE) into a sealed bag or container for hazardous waste disposal.[7]
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste material (including contaminated consumables and spill cleanup debris) in a clearly labeled, sealed, and compatible hazardous waste container.[9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a description of its contents.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.[11]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[12]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from acquisition to disposal.
Caption: Workflow for handling this compound.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. tamut.edu [tamut.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
